3-phenyl-2H-1,4-benzoxazine
Description
Definitional Framework and Structural Isomerism within the Benzoxazine (B1645224) Class
Benzoxazines are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a six-membered oxazine (B8389632) ring containing one oxygen and one nitrogen atom. goong.com The constitutional isomerism within the benzoxazine class is extensive, arising from the different possible positions of the heteroatoms in the oxazine ring and the location of the ring fusion. This leads to the existence of 1,2-, 1,3-, and 1,4-benzoxazine isomers. researchgate.net Further isomerism is introduced by the position of the double bond within the oxazine ring. wikipedia.org
The 1,4-benzoxazine scaffold, in particular, represents a privileged structure in various fields of chemistry. researchgate.net Structural isomers of dihydrobenzoxazines are numerous, including 3,4-dihydro-2H-benzo[e] researchgate.netbenthamdirect.comoxazine, 3,4-dihydro-2H-benzo[e] ontosight.airesearchgate.netoxazine, and 3,4-dihydro-2H-benzo[b] researchgate.netoxazine, among others. researchgate.net The specific compound of interest, 3-phenyl-2H-1,4-benzoxazine, is a derivative of the 2H-1,4-benzoxazine core.
Table 1: Selected Structural Isomers of Dihydrobenzoxazines
| Isomer Name | Chemical Structure |
| 3,4-dihydro-2H-benzo[e] researchgate.netbenthamdirect.comoxazine | (Structure not available in search results) |
| 3,4-dihydro-2H-benzo[e] ontosight.airesearchgate.netoxazine | (Structure not available in search results) |
| 3,4-dihydro-2H-benzo[b] researchgate.netoxazine | (Structure not available in search results) |
| 3,4-dihydro-1H-benzo[c] researchgate.netbenthamdirect.comoxazine | (Structure not available in search results) |
| 2,4-dihydro-1H-benzo[d] ontosight.airesearchgate.netoxazine | (Structure not available in search results) |
| 3,4-dihydro-1H-benzo[d] researchgate.netbenthamdirect.comoxazine | (Structure not available in search results) |
Evolution of Research Trajectories in 1,4-Benzoxazine Chemistry
The field of 1,4-benzoxazine chemistry has evolved significantly since its inception. Initial research focused on the fundamental synthesis and characterization of the 1,4-benzoxazine ring system. Over the years, the focus has shifted towards the development of more efficient and versatile synthetic methods to access a wide range of derivatives. researchgate.netbenthamdirect.com Traditional synthesis methods often involved harsh reaction conditions and resulted in low yields, prompting the exploration of new catalytic systems and reaction pathways. benthamdirect.comingentaconnect.com
Recent advancements have seen the emergence of metal-catalyzed reactions, such as those involving copper, palladium, and iron, for the construction and functionalization of the 1,4-benzoxazine scaffold. researchgate.net For instance, an efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives has been achieved through a Lewis acid-catalyzed ring-opening of activated aziridines followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Furthermore, research has expanded to include the development of one-pot and multicomponent reactions to enhance synthetic efficiency and atom economy. nih.gov The exploration of these novel synthetic routes has enabled the creation of diverse libraries of 1,4-benzoxazine derivatives for further investigation. nih.gov
Broad Academic Significance and Research Frontiers
The broad academic significance of this compound and its analogs stems from their utility as versatile building blocks in organic synthesis and their potential applications in medicinal chemistry and materials science. researchgate.netontosight.ai The 1,4-benzoxazine core is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. researchgate.net
Current research frontiers are focused on several key areas:
Novel Synthetic Methodologies: The development of stereoselective and enantioselective synthetic methods to access chiral 1,4-benzoxazine derivatives is a major area of interest. organic-chemistry.org
Medicinal Chemistry: Researchers are actively exploring the synthesis of novel 1,4-benzoxazine derivatives as potential therapeutic agents. nih.gov This includes the design of hybrid molecules that combine the 1,4-benzoxazine scaffold with other pharmacologically active moieties. nih.gov
Materials Science: The unique chemical structure of benzoxazines has led to their investigation as monomers for the synthesis of high-performance polymers known as polybenzoxazines. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for various advanced applications. nih.gov
The ongoing research into this compound and the broader class of 1,4-benzoxazines continues to uncover new facets of their chemical reactivity and potential utility, ensuring their continued importance in the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPWVZGQUCPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Strategies for 3 Phenyl 2h 1,4 Benzoxazine Derivatives
Classical Condensation Reactions
Traditional synthetic routes to 1,4-benzoxazine derivatives often rely on condensation reactions that build the heterocyclic ring from acyclic precursors. These methods are well-established and versatile for creating a variety of substituted analogs.
One-pot synthesis provides an efficient pathway to 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine by combining an aromatic amine, a phenol (B47542), and formaldehyde in a single reaction vessel. This approach simplifies the synthetic process, reduces waste from intermediate purification steps, and can lead to high yields. The reaction typically involves the condensation of these components under controlled heating to facilitate the formation of the benzoxazine (B1645224) ring. The key intermediate in this type of reaction is often N-hydroxymethyl aniline (B41778), which is formed from the reaction of aniline and formaldehyde. rhhz.net This intermediate can then react with phenol to form 2-((phenylamino)methyl)phenol, which subsequently cyclizes with another molecule of formaldehyde to yield the final benzoxazine product. rhhz.net
Table 1: Overview of One-Pot Synthesis for 1,4-Benzoxazine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |
| Aromatic Amine | Phenol | Formaldehyde | Heating | 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Aniline | Phenol | Formaldehyde | Analysis of intermediates | 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine* | rhhz.net |
Note: While the primary focus is 1,4-benzoxazine, related studies on the 1,3-isomer provide insight into the reaction mechanisms.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The synthesis of benzoxazine derivatives from phenols, primary amines, and formaldehyde is a classic example of an MCR, specifically the Mannich reaction. researchgate.netresearchgate.net These strategies are valued for their atom economy, procedural simplicity, and ability to quickly generate molecular diversity. Research has focused on optimizing these reactions through the use of catalysts or by modifying reaction conditions to improve yields and minimize the formation of byproducts. researchgate.net
A common and versatile method for constructing the 1,4-benzoxazine skeleton involves the cyclization of 2-aminophenols with suitable bifunctional electrophiles. This strategy allows for the introduction of various substituents onto the heterocyclic ring, depending on the nature of the electrophilic reagent used.
Key electrophilic reagents and approaches include:
Dibromoalkanes: Reagents like 1,2-dibromoethane can be used to bridge the amino and hydroxyl groups of 2-aminophenol (B121084), forming the oxazine (B8389632) ring.
α-Halogeno-acyl bromides: Cyclocondensation with these reagents followed by a reduction step is another established route. researchgate.net
Dibenzoylacetylene: The reaction between 2-aminophenols and dibenzoylacetylene provides a direct, one-pot synthesis of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones in high yields (78-90%). researchgate.net
Propargylic Alcohols: A cascade reaction catalyzed by Yttrium(III) triflate (Y(OTf)3) enables the formation of 1,4-benzoxazine scaffolds from benzoxazoles and propargylic alcohols. rsc.org This method proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure. rsc.org
Table 2: Cyclization of 2-Aminophenols for 1,4-Benzoxazine Synthesis
| 2-Aminophenol Derivative | Electrophilic Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
| 2-Aminophenol | Dibenzoylacetylene | One-pot reaction | 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone | 78-90% | researchgate.net |
| Benzoxazole* | Propargylic Alcohols | Y(OTf)3 | Aldehyde-containing 1,4-benzoxazines | Moderate to Excellent | rsc.org |
Starting from a related heterocycle, benzoxazole, which undergoes ring-opening to an intermediate that is functionally equivalent to a substituted 2-aminophenol before re-cyclization.
Advanced Synthetic Techniques and Catalysis
To improve the efficiency, yield, and environmental footprint of 1,4-benzoxazine synthesis, researchers have explored advanced techniques that often involve alternative energy sources and catalyst systems.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation to the synthesis of benzoxazine derivatives can significantly reduce reaction times and improve yields compared to conventional heating methods. For related heterocyclic systems like 3,1-benzoxazin-2-ones, microwave irradiation has been shown to effectively accelerate reaction rates for both ring-opening and cyclization steps. researchgate.netuaeh.edu.mx The synthesis of benzoxazine-2,4-diones from phthalic anhydrides has also been shown to be more efficient under microwave conditions, highlighting the broad applicability of this technique in synthesizing benzoxazine-related scaffolds. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis | Method | Reaction Time | Yield | Key Advantage | Reference |
| 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | Conventional Heating | Longer | ~50% | Established method | |
| 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | Microwave Irradiation | Shorter | >80% (catalyzed) | Rapid, high-yielding | |
| 3,1-Benzoxazin-2-ones | Microwave Irradiation | Accelerated | Good | Faster reaction rates | researchgate.net |
Solvent-free, or solid-state, reactions represent a green chemistry approach that minimizes the use of volatile organic compounds. This methodology can lead to improved yields, easier purification, and reduced environmental impact. eurekaselect.com The one-pot synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine can be successfully performed under solvent-free conditions, often in conjunction with microwave irradiation. This combination offers a rapid, efficient, and environmentally friendly route to the benzoxazine core. The elimination of solvent can also reduce side reactions and simplify the purification process. For example, the synthesis of 2-phenylbenzoxazole, a related heterocycle, has been achieved in high yield under solvent-free conditions activated by ultrasound. nih.gov
Chiral Synthesis and Enantioselective Approaches to 3-phenyl-2H-1,4-Benzoxazine Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest due to their prevalence in biologically active compounds. Several advanced catalytic methods have been developed to achieve high levels of enantioselectivity.
Iridium-Catalyzed Asymmetric Hydrogenation of 2H-1,4-Benzoxazines
Iridium catalysts have proven effective in the asymmetric hydrogenation of various unsaturated compounds, including 2H-1,4-benzoxazines. A notable system for the highly enantioselective hydrogenation of 3-aryl-2H-1,4-benzoxazines utilizes a combination of (cyclooctadiene)iridium chloride dimer, (S)-SegPhos as a chiral ligand, and iodine as an additive. This catalytic system has demonstrated the capability to produce 3-aryl-3,4-dihydro-2H-1,4-benzoxazines with enantiomeric excesses (ee) of up to 92%. researchgate.net Furthermore, for substrates like 3-styryl-2H-1,4-benzoxazine derivatives, a two-step process involving the iridium catalyst followed by palladium on carbon (Pd/C) has yielded even higher enantioselectivities, in the range of 93–95% ee. researchgate.net
An efficient method for the synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones involves the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. nih.gov Using iPr-BiphPHOX as a ligand, this approach provides the corresponding reduced products in excellent yields (up to 99%) and with high enantioselectivity. nih.gov Additionally, robust cyclometalated iridium(III) complexes with chiral cyclopentadienyl ligands have been used for the asymmetric hydrogenation of oximes to hydroxylamines under highly acidic conditions, achieving enantiomeric ratios up to 98:2. nih.gov
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 3-Aryl-2H-1,4-benzoxazines | 3-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Up to 92% | researchgate.net |
| Iridium catalyst and Pd/C | 3-Styryl-2H-1,4-benzoxazine derivatives | Hydrogenated 3-styryl derivatives | 93–95% | researchgate.net |
| Iridium/iPr-BiphPHOX | 2-Alkylidene 1,4-benzoxazin-3-ones | Chiral 2-substituted 1,4-benzoxazin-3-ones | High | nih.gov |
| Cyclometalated Ir(III) complex | Oximes | Chiral hydroxylamines | Up to 98:2 er | nih.gov |
Ruthenium-Catalyzed Enantioselective Hydrogenation
Ruthenium-based catalysts are also prominent in the field of asymmetric hydrogenation. Chiral diphosphine ruthenium catalysts have been successfully employed for the efficient and highly selective hydrogenation of prochiral hydrazones, leading to enantioenriched hydrazine products with up to 99% ee. nih.gov This methodology is noted for its mild reaction conditions and tolerance of a wide array of functional groups. nih.gov While the direct enantioselective hydrogenation of this compound using ruthenium catalysts is a developing area, the principles established with similar substrates suggest its potential.
Palladium-Catalyzed Tandem Allylic Substitution
Palladium catalysis offers a versatile approach for constructing chiral heterocyclic frameworks. A regio- and enantioselective palladium-catalyzed tandem allylic substitution reaction has been developed for the synthesis of various chiral vinyl-substituted heterocycles, including dihydro-2H-benzo[b] researchgate.netacs.org-oxazines. organic-chemistry.org The use of the chiral bisphosphorus ligand WingPhos is crucial for achieving excellent yields and enantioselectivities under mild reaction conditions. organic-chemistry.org Another strategy involves the palladium(0)-catalyzed annulation of N-substituted-2-aminophenols with propargylic methyl carbonates, which can selectively produce different regioisomers of dihydro-2H-benzo[b] researchgate.netacs.orgoxazines based on the nitrogen substituent. eurekaselect.com
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.org They have been utilized in the asymmetric synthesis of 4H-3,1-benzoxazines through the kinetic resolution of 2-amido benzyl alcohols via intramolecular cyclizations, achieving high selectivity factors. researchgate.net A transition-metal-free synthesis of chiral 2H-1,4-benzoxazines has been achieved through the enantioselective desymmetrization of prochiral oxetanes catalyzed by a CPA, affording high yields and enantioselectivities. organic-chemistry.org Furthermore, CPAs have been employed in the enantioselective addition of indoles to ketimine esters to produce derivatives of 1,4-benzoxazinones. nih.gov Immobilized CPA catalysts have also been developed and applied in continuous-flow systems, demonstrating excellent enantioselectivity and high turnover numbers for the synthesis of enantioenriched dihydro-1,4-benzoxazines. acs.org
| CPA Application | Substrates | Product | Key Outcome | Reference |
|---|---|---|---|---|
| Kinetic Resolution | 2-Amido benzyl alcohols | 4H-3,1-Benzoxazines | High selectivity (s factor up to 94) | researchgate.net |
| Desymmetrization | Prochiral oxetanes | Chiral 2H-1,4-benzoxazines | High yield and enantioselectivity | organic-chemistry.org |
| Enantioselective Addition | Indole and ketimine ester | 1,4-Benzoxazinone derivatives | Enantioselective C-C bond formation | nih.gov |
| Flow Chemistry | 1,4-Benzoxazine precursor | Enantioenriched dihydro-1,4-benzoxazine | High yield (93%) and enantiomeric ratio (96:4) | acs.org |
Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines
An efficient and highly stereospecific method for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols. acs.orgnih.govresearchgate.net This step is followed by a copper(I)-catalyzed intramolecular C-N cyclization in a one-pot fashion. acs.orgnih.govresearchgate.net This strategy provides excellent yields (up to 95%) and outstanding enantio- and diastereospecificity (ee > 99%, de > 99%). acs.orgnih.govresearchgate.net This approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like levofloxacin. acs.orgnih.gov The reaction proceeds with high regioselectivity and functional group tolerance. mdpi.com
Regioselective and Stereoselective Synthesis
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound derivatives. The Lewis acid-catalyzed ring opening of aziridines mentioned previously is a prime example of a highly enantio- and diastereospecific reaction. acs.orgnih.govresearchgate.net
Another notable example is a tandem oxidation-inverse electron demand Diels-Alder reaction between o-aminophenol derivatives and enamines. nih.gov This reaction, using manganese dioxide as an oxidant, proceeds at room temperature and provides highly substituted 1,4-benzoxazine cycloadducts with complete regiochemical control. nih.gov This method's efficiency in incorporating diverse substituents makes it suitable for creating libraries of biologically relevant 1,4-benzoxazine derivatives. nih.gov
Palladium-catalyzed reactions also offer a high degree of control. The tandem allylic substitution using the WingPhos ligand allows for versatile and highly regio- and enantioselective synthesis of chiral vinyl-substituted dihydro-2H-benzo[b] researchgate.netacs.org-oxazines. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Csp2–Csp2 Coupling
The synthesis of 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-one derivatives, a class of compounds related to this compound, can be achieved through a metal-free carbon-carbon coupling reaction utilizing Nucleophilic Aromatic Substitution (SNAr). frontiersin.orgnih.gov This approach offers a sustainable alternative to traditional metal-catalyzed methods. frontiersin.org The reaction typically involves the synthesis of 3-chloro-1,4-benzoxazin-2-one derivatives, which possess an electrophilic center susceptible to SNAr reactions. nih.gov
In a representative synthetic pathway, 1,4-benzoxazinedione is treated with a Vilsmeier–Haack reagent to generate the 3-chloro-1,4-benzoxazin-2-one intermediate. nih.gov This intermediate then reacts with a nucleophile, such as an indole, to yield the desired 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-ones. nih.gov The proposed mechanism involves the nucleophilic addition of the indole to the electrophilic C3 position of the 1,4-benzoxazine, followed by the elimination of a hydrogen chloride molecule to afford the final product. frontiersin.org
Microwave-assisted SNAr conditions have been shown to significantly improve the efficiency of this transformation, leading to good yields and reduced reaction times. frontiersin.orgnih.gov The optimization of reaction conditions is crucial for achieving high efficiency. nih.gov For instance, the synthesis of 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-one has been successfully demonstrated using this methodology. frontiersin.orgnih.gov
The table below summarizes the optimized reaction conditions for a model SNAr reaction for the synthesis of 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-ones. nih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-ones via SNAr
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | --- | DMF | 100 | 60 | 45 |
| 2 | --- | Dioxane | 100 | 60 | 30 |
| 3 | --- | Toluene (B28343) | 100 | 60 | 25 |
| 4 | AlCl₃ | DMF | 100 | 30 | 60 |
| 5 | FeCl₃ | DMF | 100 | 30 | 55 |
Buchwald–Hartwig Cross-Coupling for Aryl-Substituted Derivatives
The Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of carbon-nitrogen bonds and has been adapted for the preparation of aryl-substituted 1,4-benzoxazine derivatives. researchgate.netwikipedia.org This reaction facilitates the coupling of amines with aryl halides, providing a versatile route to a wide range of aryl amines. wikipedia.org The synthetic utility of this method is particularly notable for its broad substrate scope and tolerance of various functional groups, often replacing harsher, more traditional methods. wikipedia.org
A specific application of this methodology is the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffolds. researchgate.net This involves the Buchwald–Hartwig cross-coupling of various 1,4-benzoxazines with substituted bromobenzenes. researchgate.net The reaction typically employs a palladium catalyst in the presence of a suitable ligand and a base. jk-sci.com The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine. jk-sci.com A strong base facilitates the deprotonation of the amine, leading to the formation of a palladium-amide complex. jk-sci.com Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst. jk-sci.com
The choice of ligand is critical for the success of the Buchwald–Hartwig amination. Bidentate phosphine ligands such as BINAP (diphenylphosphinobinaphthyl) and DPEPhos have proven effective in these coupling reactions. wikipedia.orgnih.gov These ligands are thought to prevent the formation of inactive palladium dimers and can lead to higher reaction rates and yields. wikipedia.org The reaction conditions, including the choice of solvent (e.g., toluene, dioxane) and base (e.g., Cs₂CO₃, NaOt-Bu), are also crucial parameters that need to be optimized for specific substrates. jk-sci.comnih.gov
Below is an interactive data table summarizing typical components and conditions for Buchwald-Hartwig amination reactions.
Table 2: Typical Components and Conditions for Buchwald-Hartwig Amination
| Component | Examples | Role |
|---|---|---|
| Aryl Halide/Pseudohalide | Aryl bromides, Aryl iodides, Aryl triflates | Electrophilic coupling partner |
| Amine | Primary or secondary aliphatic/aromatic amines, 1,4-benzoxazines | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Active metal center for catalytic cycle |
| Ligand | BINAP, DPPF, XANTPHOS, Mor-DalPhos | Stabilizes catalyst, influences reactivity and selectivity |
| Base | Cs₂CO₃, NaOt-Bu, K₂CO₃ | Promotes deprotonation of the amine |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Mechanistic Investigations of Synthesis Pathways
Elucidation of Key Intermediates (e.g., N-hydroxymethyl aniline)
The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde proceeds through a complex reaction pathway involving several key intermediates. rhhz.netresearchgate.net Detailed analysis of the crude reaction products has led to the proposal of a plausible reaction mechanism. rhhz.net A crucial step in this process is the initial reaction between aniline and formaldehyde to generate N-hydroxymethyl aniline (HMA). rhhz.netresearchgate.net This species is considered a key intermediate, although its direct observation can be challenging due to its high reactivity. rhhz.net
Once formed, HMA can participate in several competing reactions. rhhz.netresearchgate.net It can react with itself or other components in the reaction mixture to form various intermediates, which can then proceed to form either the desired benzoxazine product or byproducts. rhhz.netresearchgate.net One significant pathway involves the reaction of HMA at the ortho-position of phenol to produce 2-((phenylamino)methyl)phenol. rhhz.net This intermediate can then react with another molecule of formaldehyde to undergo cyclization, yielding the final 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine product. rhhz.net
The formation of other compounds found in the reaction mixture, such as 1,3,5-triphenyl-1,3,5-triazinane, can also be explained by the intermediacy of HMA. rhhz.netresearchgate.net The presence of these alternative products underscores the complex network of reactions occurring during benzoxazine synthesis. rhhz.net The elucidation of these pathways and the identification of key intermediates like HMA are vital for optimizing reaction conditions to favor the formation of the desired benzoxazine monomer and minimize the generation of unwanted byproducts. researchgate.net
Kinetic Studies and Rate-Determining Steps
Kinetic studies of the ring-opening polymerization (ROP) of benzoxazines provide valuable insights into the reaction mechanism and the factors that influence the polymerization rate. acs.org The ROP of benzoxazines typically exhibits an s-shaped conversion profile, which is characteristic of an autocatalytic reaction. acs.org This process can be generally divided into three stages: an initial slow stage, a second rapid stage, and a final slow stage as the reaction approaches completion. acs.org
The autocatalytic nature of the polymerization is attributed to the formation of phenolic hydroxyl groups during the ring-opening process, which can then catalyze further ring-opening of the benzoxazine monomers. The rate of polymerization is influenced by several factors, including temperature and the presence of catalysts. acs.org Isoconversional analysis, such as the Starink method, can be employed to study the kinetics of the ROP and determine the activation energy of the process. acs.org
For instance, the use of catalysts like MIL-53-Al has been shown to accelerate the ROP of benzoxazine, particularly in the early stages of the reaction. acs.org Kinetic modeling can be used to describe the conversion as a function of temperature and time, providing a quantitative understanding of the polymerization process. acs.org The reaction rate generally increases with temperature, as expected for a thermally activated process. acs.org
Influence of Acidic and Basic Conditions on Reaction Progress
The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine is significantly influenced by the pH of the reaction medium. uvic.ca The presence of acidic or basic catalysts can alter the reaction pathways and the distribution of intermediates and final products. uvic.ca
Under acidic conditions, for example in the presence of formic acid, the reaction mechanism is proposed to be altered. uvic.ca The acid can protect the amino group of aniline through protonation, and it can also enhance the electrophilicity of formaldehyde. uvic.ca This can promote the formation of condensation products between aniline and phenol. uvic.ca However, while acidic conditions may provide a more energetically favorable pathway for the initial steps of the reaction, the final cyclization step to form the benzoxazine ring may not be efficiently mediated through a protonated intermediate. uvic.ca Real-time mass spectrometry has been a valuable tool for differentiating the species formed under acidic and neutral conditions, providing insights into the distinct reaction pathways. uvic.ca
Formation and Mitigation of Byproducts
During the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde, the formation of byproducts is a common occurrence due to the complex network of competing reactions. rhhz.netresearchgate.net The key intermediate, N-hydroxymethyl aniline (HMA), is highly reactive and can participate in various side reactions. rhhz.net
One of the identified byproducts is 1,3,5-triphenyl-1,3,5-triazinane, which is formed from the self-condensation of HMA. rhhz.netresearchgate.net Another potential side reaction is the formation of hyperbranched structures, which can lead to gelation of the reaction mixture, particularly when using diamines in the synthesis. mdpi.com This can reduce the yield of the desired benzoxazine monomer. mdpi.com
The hydrolysis of the benzoxazine monomer can also occur, leading to the formation of 2-((phenylamino)methyl)phenol. rhhz.net The formation of these and other byproducts highlights the need for careful control of reaction conditions to maximize the yield of the target compound. researchgate.net
Strategies to mitigate byproduct formation include:
Stoichiometric Control: Precise control over the molar ratios of the reactants (phenol, aniline, and formaldehyde) is essential.
Temperature and Reaction Time: Optimization of the reaction temperature and duration can help to favor the desired reaction pathway over competing side reactions.
Solvent Selection: The choice of solvent can influence the solubility of intermediates and the rates of the various reactions occurring in the system. mdpi.com For example, using a mixture of toluene and isopropanol has been found to be beneficial in some cases. mdpi.com
pH Control: As discussed in the previous section, the acidity or basicity of the reaction medium can have a profound effect on the reaction pathways and byproduct formation. uvic.ca
By carefully managing these parameters, it is possible to improve the selectivity of the synthesis towards this compound and minimize the formation of undesirable byproducts.
Green Chemistry Principles in Benzoxazine Synthesis
The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of benzoxazine monomers and polymers. This section explores strategies aimed at minimizing the environmental footprint of this compound derivative synthesis through the use of renewable resources, greener reaction media, and environmentally benign catalytic systems.
A significant stride in green benzoxazine chemistry involves the substitution of petroleum-derived phenols and amines with renewable, bio-based alternatives. researchgate.net Natural phenols such as cardanol (from cashew nutshell liquid), eugenol (from clove oil), and vanillin (from lignin) have emerged as promising sustainable building blocks. hilarispublisher.comrsc.orgtandfonline.com These bio-phenols not only offer an eco-friendly advantage but can also impart unique properties to the resulting polybenzoxazines.
For instance, benzoxazines derived from eugenol have demonstrated excellent thermal stability. Studies on eugenol-based benzoxazines combined with various functional amines like ethanamine, aniline, and hexane-1,6-diamine have reported impressive char yields, suggesting a more cross-linked network structure promoted by the allyl groups in eugenol. bilkent.edu.tr Similarly, vanillin-derived benzoxazines have been explored for applications in hydrophobic and anticorrosive coatings, with some formulations exhibiting high char yields and remarkable thermal stability. tandfonline.com Cardanol, with its long alkyl chain, has been extensively studied for synthesizing novel bio-based polybenzoxazine resins. hilarispublisher.com The incorporation of these natural moieties can lead to polymers with enhanced thermo-mechanical properties. hilarispublisher.com
Furfurylamine (B118560), derived from agricultural waste, is a commonly used bio-based amine in the synthesis of these green benzoxazines. nih.gov The combination of these renewable phenols and amines leads to the formation of partially or fully bio-based benzoxazine monomers.
The thermal properties of polybenzoxazines derived from various bio-based precursors are summarized in the table below, highlighting the potential of these renewable resources in creating high-performance materials.
| Bio-based Phenol | Amine Component | Polymerization Temperature (°C) | 5% Weight Loss Temp (Td5, °C) | 10% Weight Loss Temp (Td10, °C) | Char Yield at 800/850 °C (%) |
|---|---|---|---|---|---|
| Eugenol | Ethanamine | - | - | - | 45.6 |
| Eugenol | Aniline | - | - | - | 45.1 |
| Eugenol | Hexane-1,6-diamine | - | - | - | 44.1 |
| Vanillin | Furfurylamine | 203 | >250 | - | - |
| Vanillin | 3-Trifluoromethylaniline | - | >250 | - | 43.0 |
| Sesamol | Furfurylamine | - | 374 | 419 | 64.0 |
Traditional benzoxazine synthesis often employs solvents like toluene, dioxane, or N,N-dimethylformamide. techscience.com These solvents pose environmental and health concerns, prompting research into greener alternatives. The use of more benign solvents, such as ethanol (B145695) and ethyl acetate, has been successfully demonstrated for the synthesis of benzoxazine monomers. acs.org For example, a mono-oxazine benzoxazine monomer was synthesized from sesamol and furfurylamine using either ethanol or ethyl acetate, with reported yields of 72% and 68%, respectively.
A significant advancement in this area is the development of solvent-free synthesis methods. rsc.org These approaches not only eliminate the need for solvents but can also reduce reaction times and simplify purification processes. researchgate.net Techniques such as ball-milling and bladeless planetary mixing have been employed for the environmentally friendly synthesis of 2-substituted benzoxazine monomers. rsc.org In some cases, a truly bio-based benzoxazine has been synthesized using sesamol, furfurylamine, and benzaldehyde via a solventless method. rsc.org
Furthermore, the use of water as a reaction solvent represents a major step towards a more sustainable synthesis process. google.com While many organic reactants have limited solubility in water, this approach eliminates the issues associated with volatile and often toxic organic solvents.
The following table provides an overview of greener solvent strategies for benzoxazine synthesis.
| Strategy | Reaction Medium | Key Advantages | Example Reactants | Reported Yield |
|---|---|---|---|---|
| Greener Solvents | Ethanol | Reduced toxicity, renewable source | Sesamol, Furfurylamine, Paraformaldehyde | 72% |
| Greener Solvents | Ethyl Acetate | Lower environmental impact than traditional solvents | Sesamol, Furfurylamine, Paraformaldehyde | 68% |
| Solvent-Free | None (Ball-milling) | Eliminates solvent waste, energy efficient | Phenol-functionalized benzoxazine | - |
| Solvent-Free | None (Melt synthesis) | No solvent needed, simplified process | Sesamol, Furfurylamine, Benzaldehyde | - |
| Aqueous Medium | Water | Benign, non-flammable, low cost | Phenol, Diamino compounds, Aldehyde | - |
One innovative approach is the design of "latent catalysts" that are incorporated into the benzoxazine monomer structure itself. rsc.org For example, a fully bio-based benzoxazine monomer derived from naringenin and furfurylamine was designed to have an intramolecular hydrogen-bonding motif. rsc.org This feature acts as a latent catalyst, significantly lowering the polymerization temperature to 166°C. rsc.org Upon heating, the intramolecular hydrogen bond is disrupted, releasing a more acidic phenolic hydrogen that catalyzes the ring-opening polymerization. Similar latent catalytic effects have been observed in benzoxazines containing phenolic hydroxyl or carboxyl groups. techscience.comvjs.ac.vn The terminal -OH group in some benzoxazine structures has also been shown to exhibit a catalytic effect, leading to low activation energies for polymerization. acs.org
The use of bio-based benzoxazines as catalysts for the polymerization of conventional benzoxazines is another promising strategy. A fully bio-based benzoxazine synthesized from pyrogallol and furfurylamine has been shown to effectively lower the polymerization temperature of a traditional bisphenol A/aniline-based benzoxazine. bohrium.com This approach not only reduces the energy requirements but also enhances the properties of the final thermoset. bohrium.com
The table below compares the polymerization temperatures of benzoxazines with and without the influence of green catalytic systems.
| Benzoxazine System | Catalytic Feature | Polymerization Onset Temperature (°C) | Polymerization Peak Temperature (°C) |
|---|---|---|---|
| Naringenin-furfurylamine benzoxazine | Intramolecular Hydrogen Bond | - | 166 |
| Phenol-functionalized 2-substituted benzoxazine | Hydrogen-bond activation | - | ~160 |
| Bisphenol A-aniline benzoxazine (BA-a) | None (uncatalyzed) | - | High |
| BA-a with Pyrogallol-furfurylamine benzoxazine catalyst | Bio-based catalyst | Significantly reduced | Significantly reduced |
| Cardanol-benzoxazine with diphenolic acid-benzoxazine | Carboxyl groups | Significantly reduced | - |
Chemical Reactivity and Transformation Chemistry of 3 Phenyl 2h 1,4 Benzoxazine
Types of Reactions
The 3-phenyl-2H-1,4-benzoxazine molecule can participate in several key types of chemical reactions, enabling the synthesis of a wide array of derivatives.
The 1,4-benzoxazine core can be oxidized to form corresponding oxo derivatives, such as benzoxazinones. While direct oxidation of this compound is not extensively detailed, the synthesis of related 2H-1,4-benzoxazin-3(4H)-one structures provides insight into the stability and formation of these oxidized analogues. ijpsjournal.comnih.gov These compounds are typically synthesized through the cyclization of precursors. For instance, the reaction of 2-aminophenol (B121084) with chloroacetic acid yields the 2H-benzo[b] researchgate.netmdpi.comoxazin-3(4H)-one core, demonstrating the formation of a carbonyl group at the C3 position, which is a key structural feature of an oxo derivative. ijpsjournal.com
Table 1: Synthesis of 1,4-Benzoxazine-3-one Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|
This synthetic approach underscores the accessibility of the oxidized form of the benzoxazine (B1645224) ring system.
The imine bond within the 2H-1,4-benzoxazine ring is susceptible to reduction, leading to the formation of 3,4-dihydro-2H-1,4-benzoxazine derivatives. This transformation converts the C=N double bond into a single bond, creating a more flexible, saturated heterocyclic ring. researchgate.net This type of reduction is a common strategy for modifying the electronic and structural properties of the benzoxazine scaffold.
Additionally, a related reductive process is integral to some synthetic routes of the parent compound itself. One documented synthesis of this compound involves the reductive cyclization of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone. lookchem.com In this process, the nitro group is reduced to an amine, which then intramolecularly attacks the ketone to form the benzoxazine ring. lookchem.com
Table 2: Reduction Reactions Involving the 1,4-Benzoxazine Scaffold
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone | H₂, Palladium on charcoal, Triethylamine | This compound | Reductive Cyclization | lookchem.com |
Functionalization of this compound can be achieved through substitution reactions. The C3-position is particularly reactive. For example, the addition of a cyanide nucleophile can lead to the formation of 2H-3,4-dihydro-3-cyano-3-phenyl-1,4-benzoxazine. lookchem.com This reaction proceeds via nucleophilic addition to the imine bond.
Other documented transformations of this compound include the formation of dimeric structures such as 3,3'-diphenyl-2H,2'H-[2,2']bi[benzo researchgate.netmdpi.comoxazinyl] and meso-3,3'-diphenyl-2H,2'H-2,2'-oxy-bis-benzo researchgate.netmdpi.comoxazine (B8389632), indicating reactivity at the C2 position as well. lookchem.com While detailed mechanisms for electrophilic aromatic substitution on the fused benzene (B151609) ring are not specified for this exact molecule, the electron-donating nature of the ether oxygen and the amine nitrogen suggests that the benzene ring would be activated towards substitution, likely at the positions ortho and para to the heteroatoms.
Table 3: Functionalization Reactions of this compound
| Reactant | Product | Reaction Type | Reference |
|---|---|---|---|
| This compound | 2H-3,4-dihydro-3-cyano-3-phenyl-1,4-benzoxazine | Nucleophilic Addition | lookchem.com |
| This compound | 3,3'-diphenyl-2H,2'H-[2,2']bi[benzo researchgate.netmdpi.comoxazinyl] | Dimerization | lookchem.com |
Detailed research findings on the ring expansion of the this compound scaffold into larger heterocyclic systems are not extensively available in the scientific literature. This specific type of transformation for the 1,4-benzoxazine core is not a commonly reported reaction pathway.
Ligand Chemistry and Metal Complexation
The nitrogen and oxygen heteroatoms within the 1,4-benzoxazine structure provide potential coordination sites, allowing derivatives to act as ligands in metal complexes. Research has demonstrated that amine-bridged bis(phenol)s functionalized with benzoxazine moieties can form complexes with rare earth metals, including yttrium (Y), ytterbium (Yb), lanthanum (La), and neodymium (Nd). researchgate.net
In these studies, the benzoxazine-functionalized ligands were reacted with rare earth metal precursors to yield the corresponding metal amides. researchgate.net A significant finding from this research was that the benzoxazine ring itself can be reactive under complexation conditions. In some instances, the reaction with the metal complex led to the opening of the oxazine ring, indicating that the metal center can induce cleavage of the heterocyclic structure. researchgate.net This highlights the dual role of the benzoxazine moiety, acting as both a component of the ligand backbone and a potentially reactive site.
Advanced Spectroscopic and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Environments
Proton NMR (¹H NMR) spectroscopy of 3-phenyl-2H-1,4-benzoxazine provides distinct signals corresponding to the protons in its unique chemical environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum reveals characteristic resonances for both the aliphatic and aromatic protons.
The most upfield signal is a singlet observed at approximately 5.07 ppm, which is attributed to the two aliphatic protons of the methylene (B1212753) group (-CH₂-) at the 2-position of the oxazine (B8389632) ring. The aromatic region of the spectrum, typically between 6.90 and 8.00 ppm, displays a series of multiplets. Specifically, signals appearing between 7.95-7.91 ppm (2H) and 7.50-7.44 ppm (4H) correspond to the protons of the phenyl group at the 3-position and protons on the benzoxazine (B1645224) ring system. Further multiplets are observed around 7.19-7.14 ppm (1H), 7.07-7.01 ppm (1H), and 6.95-6.92 ppm (1H), accounting for the remaining protons of the fused benzene (B151609) ring.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.95-7.91 | m | 2 | Aromatic Protons (Phenyl/Benzoxazine) |
| 7.50-7.44 | m | 4 | Aromatic Protons (Phenyl/Benzoxazine) |
| 7.19-7.14 | m | 1 | Aromatic Proton (Benzoxazine) |
| 7.07-7.01 | m | 1 | Aromatic Proton (Benzoxazine) |
| 6.95-6.92 | m | 1 | Aromatic Proton (Benzoxazine) |
| 5.07 | s | 2 | Aliphatic Protons (C2-H₂) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms within the this compound structure. The spectrum, recorded in CDCl₃, shows a total of 12 distinct signals, confirming the presence of 12 unique carbon environments.
The aliphatic carbon of the methylene group at the C2 position is observed at the highest field, with a chemical shift of approximately 63.0 ppm. The remaining signals are all located in the downfield aromatic region (115-160 ppm). Key resonances are found at 158.8, 146.5, 135.6, 133.9, 131.3, 128.9, 128.8, 127.9, 126.6, 122.5, and 115.7 ppm. These signals correspond to the quaternary and methine carbons of the fused benzene ring and the pendant phenyl group. The signals at 158.8 and 146.5 ppm are typically assigned to the carbons bonded to the heteroatoms (oxygen and nitrogen), C4a and C8a, respectively.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 158.8 | Aromatic Carbon (C4a or C8a) |
| 146.5 | Aromatic Carbon (C4a or C8a) |
| 135.6 | Aromatic Carbon |
| 133.9 | Aromatic Carbon |
| 131.3 | Aromatic Carbon |
| 128.9 | Aromatic Carbon |
| 128.8 | Aromatic Carbon |
| 127.9 | Aromatic Carbon |
| 126.6 | Aromatic Carbon |
| 122.5 | Aromatic Carbon |
| 115.7 | Aromatic Carbon |
| 63.0 | Aliphatic Carbon (C2) |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis
While specific data from Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments for this compound are not detailed in readily available literature, these techniques are indispensable for unambiguous signal assignment. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming, for example, the connection between the protons at 5.07 ppm and the carbon at 63.0 ppm. HMBC experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the phenyl group protons to the C3 carbon of the benzoxazine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental Infrared (IR) spectroscopy data for the parent this compound is not widely reported. However, analysis of its structural components allows for the prediction of characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹). The C=N imine stretch of the oxazine ring would likely appear in the 1650-1550 cm⁻¹ region. Furthermore, characteristic C-O-C asymmetric and symmetric stretching bands for the ether linkage would be expected in the 1260-1000 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The exact mass of the molecule (C₁₄H₁₁NO) can be precisely determined. While specific fragmentation patterns from electron ionization (EI) studies are not extensively documented, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radical species, providing further structural clues.
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional structure of a crystalline solid is determined by single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Although the synthesis of this compound has been reported, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates for the parent compound are not publicly available in crystallographic databases. Such an analysis would confirm the planarity of the fused ring system and the relative orientation of the phenyl substituent.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable tools in the synthesis and characterization of this compound and its polymeric derivatives. These techniques allow for the effective separation, identification, and quantification of components in a mixture, which is crucial for monitoring reaction progress, assessing product purity, and characterizing the resulting polymers. High-Performance Liquid Chromatography (HPLC) is primarily employed for the analysis of the monomer synthesis, while Gel Permeation Chromatography (GPC) is the standard method for analyzing the molecular weight distribution of the corresponding polybenzoxazines.
High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable in the context of this compound synthesis to analyze the crude reaction products, assess the purity of the final monomer, and identify potential byproducts. rhhz.netresearchgate.net
In a study investigating the reaction pathways for the synthesis of the related isomer 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, HPLC was instrumental in analyzing the complex mixture of crude products formed from the reaction of phenol (B47542), aniline (B41778), and formaldehyde. rhhz.net The analysis revealed the presence of multiple components, which were subsequently separated and identified. rhhz.net This demonstrates the capability of HPLC to monitor the intricate competing reactions that occur during benzoxazine synthesis. rhhz.netresearchgate.net
The separation is typically achieved using a reversed-phase column, such as an ODS (octadecylsilane) column, where a nonpolar stationary phase is used with a polar mobile phase. rhhz.net A common mobile phase for the analysis of benzoxazine synthesis products is a mixture of acetonitrile (B52724) and water. rhhz.net The components are detected as they elute from the column using a UV detector, as the aromatic rings in benzoxazine and related structures absorb ultraviolet light. rhhz.net
By comparing the retention times of the peaks in the chromatogram of the reaction mixture to those of known standards, the main product and various intermediates or byproducts can be identified. For preparative purposes, the separated fractions can be collected for further characterization by other spectroscopic methods like NMR and MS. rhhz.net The purity of a synthesized benzoxazine monomer can be determined to be as high as 97–99% using chromatographic techniques. kpi.ua
Table 1: Example of HPLC Application in Benzoxazine Synthesis Analysis
| Analytical Parameter | Details | Source |
|---|---|---|
| Application | Analysis of crude products from the reaction of phenol, aniline, and formaldehyde. | rhhz.net |
| Instrumentation | Analytical and Preparative HPLC systems with UV detection. | rhhz.net |
| Stationary Phase | ODS (Octadecylsilane) packing material. | rhhz.net |
| Mobile Phase | Acetonitrile and water mixture. | rhhz.net |
| Outcome | Separation and identification of seven different compounds from the crude product mixture. | rhhz.net |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution (in polymeric systems)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. shimadzu.it It separates molecules based on their hydrodynamic volume, or size in solution, rather than by chemical interaction with the stationary phase. slideshare.netazom.com This method is the primary tool for determining the molecular weight distribution of polybenzoxazines, the polymers derived from the ring-opening polymerization of benzoxazine monomers like this compound. slideshare.netresearchgate.net
In GPC, a polymer solution is passed through a column packed with porous gel beads. slideshare.net Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer path, causing them to elute later. azom.com This process effectively sorts the polymer molecules by size. shimadzu.it
The analysis provides several key parameters that describe the polymer's molecular weight characteristics:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values indicate a broader distribution of chain lengths. researchgate.net For a benzoxazine-based phenolic resin, a PDI of 1.20 has been reported, indicating a relatively narrow molecular weight distribution. researchgate.net
GPC is used to monitor the thermal polymerization process of benzoxazine monomers. researchgate.net By taking samples at different stages of polymerization and analyzing them by GPC, one can observe the increase in molecular weight as the reaction progresses. Tetrahydrofuran (THF) is a commonly used solvent and mobile phase for GPC analysis of polybenzoxazines. azom.comkpi.ua The eluted polymer is typically detected using a refractive index (RID) detector. azom.comyoutube.com
Table 2: Key Molecular Weight Parameters Obtained from GPC
| Parameter | Description | Significance |
|---|---|---|
| Mn (Number-Average Molecular Weight) | Statistical average molecular weight of all polymer chains. | Relates to properties like colligative properties. |
| Mw (Weight-Average Molecular Weight) | Average molecular weight where larger chains contribute more. | Relates to properties like strength and viscosity. |
| PDI (Polydispersity Index) | A measure of the uniformity of chain lengths in the polymer (Mw/Mn). | Indicates the breadth of the molecular weight distribution. |
Computational and Theoretical Investigations of 3 Phenyl 2h 1,4 Benzoxazine
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and other electronic properties. Time-Dependent DFT (TD-DFT) extends this capability to study excited states, crucial for understanding UV-visible spectra and photochemical reactivity.
The electronic structure of 3-phenyl-2H-1,4-benzoxazine dictates its fundamental chemical characteristics. DFT calculations are employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. For related 1,4-benzoxazine derivatives, studies have successfully used DFT methods like PBE0-D3/def2-TZVP to analyze structural features and intermolecular interactions. researchgate.net
A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting chemical reactivity.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazine (B1645224) ring system, particularly the fused benzene (B151609) ring and the nitrogen and oxygen heteroatoms.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely distributed across the aromatic systems, including the phenyl substituent, indicating regions susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Calculations on similar heterocyclic systems demonstrate that the HOMO density is often located over the fused ring systems, while the LUMO's location can be shifted by electron-accepting or withdrawing groups. researchgate.net Visualizing these orbitals and the molecular electrostatic potential (MEP) map provides a clear picture of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating capability |
| LUMO Energy | -1.8 | Electron-accepting capability |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 | Chemical reactivity and kinetic stability |
While experimental studies have investigated the reaction pathways for the synthesis of the isomeric 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, theoretical calculations can provide a more detailed picture. researchgate.net Computational methods can elucidate complex reaction mechanisms by mapping the potential energy surface (PES) for a given reaction. This involves calculating the energies of reactants, products, transition states, and intermediates.
For the synthesis of a benzoxazine, a theoretical study would typically involve:
Proposing a Mechanism: Based on experimental evidence, key intermediates such as N-hydroxymethyl aniline (B41778) (HMA) are proposed. researchgate.net
Locating Stationary Points: DFT calculations are used to find the optimized geometries and energies of all proposed species along the reaction coordinate.
Identifying Transition States: Advanced algorithms are used to locate the transition state structures connecting reactants to intermediates and intermediates to products. Vibrational frequency analysis confirms these structures by identifying a single imaginary frequency corresponding to the reaction coordinate.
Constructing the PES: The relative energies of all stationary points are plotted to create a reaction profile. The highest energy point on this profile corresponds to the rate-determining step, and its energy difference from the reactants gives the activation energy of the reaction.
Such analyses can clarify the roles of catalysts, predict the feasibility of different pathways, and explain the formation of observed byproducts, offering insights that are difficult to obtain through experiments alone. researchgate.net
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C).
The process involves:
Optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).
Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus.
Referencing these values to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield the predicted chemical shifts.
These predicted shifts can then be compared with experimental data. For example, experimental ¹H NMR data for a bio-based benzoxazine shows characteristic peaks for the O–CH₂–N protons around 4.74 ppm and the Ar–CH₂–N protons around 3.8 ppm. acs.org A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment. Similar DFT-based approaches have been successfully used to interpret the NMR, IR, and UV/vis spectra of other complex benzoxazine derivatives. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum calculations are often limited to single molecules or small clusters in a vacuum, MD simulations can model larger systems, such as a solute in a solvent or a ligand interacting with a protein, for periods ranging from nanoseconds to microseconds.
For this compound, an MD simulation could be used to:
Analyze Conformational Flexibility: Investigate the rotational freedom of the phenyl group and the puckering of the oxazine (B8389632) ring in different environments.
Study Solvation Effects: Model the compound in an explicit solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and influence its conformation and dynamics.
Investigate Interactions with Biomolecules: If the benzoxazine derivative has potential biological activity, MD simulations can be used to model its binding to a target protein, providing insights into binding stability, key interactions, and the dynamics of the complex.
The simulation works by iteratively solving Newton's equations of motion for the system, with the forces between atoms described by a molecular mechanics force field. The resulting trajectory provides detailed information on the molecule's dynamic behavior.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the properties of new, unsynthesized molecules.
QSPR models can be developed to predict the chemical reactivity and stability of this compound and its derivatives. For a series of related benzoxazines, one would first calculate a set of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties.
A QSPR model is then built using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to correlate these descriptors with an experimentally determined property, such as the half-wave potential (an indicator of oxidation behavior). brieflands.comresearchgate.net For example, a QSAR study on the antimicrobial activity of 1,4-benzoxazin-3-ones found that descriptors related to molecular shape, H-bonding, and surface properties were crucial for predicting activity. nih.gov
| Descriptor Class | Example Descriptors | Property Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energy, Dipole moment | Electron-donating/accepting ability, Polarity |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape |
| Geometrical | Molecular surface area, Molecular volume | Steric properties |
| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/Hydrophilicity |
| Quantum Chemical | Partial atomic charges, Partial surface area | Electrostatic interactions, Electron affinity |
Once a statistically robust model is developed and validated, it can be used to predict the reactivity and stability of novel this compound derivatives, thereby accelerating the discovery process by prioritizing the synthesis of the most promising candidates.
Correlation with Polymerization Behavior
Computational and theoretical investigations have provided significant insights into the polymerization behavior of benzoxazine derivatives, including this compound. These studies primarily focus on elucidating the electronic and structural factors that influence the ring-opening polymerization (ROP) process. By correlating theoretical parameters with experimentally observed polymerization temperatures and reaction kinetics, a predictive understanding of the material's performance can be established.
A key area of investigation has been the effect of substituents on the phenolic and amine moieties of the benzoxazine structure. Theoretical models, such as those based on the Hammett equation, have been employed to quantify the electronic influence of these substituents on the polymerization process. For a series of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, a systematic study revealed that the electronic properties of substituents on the alkoxyphenyl ring significantly affect the polymerization temperature. doi.org A non-linear relationship was observed in the Hammett plot, suggesting a change in the polymerization mechanism depending on the electron-donating or electron-withdrawing nature of the substituent. doi.org This indicates that computational analysis of substituent effects can be a powerful tool to predict and control the curing characteristics of polybenzoxazines.
Further computational studies have utilized ab initio calculations and Density Functional Theory (DFT) to probe the electronic structure of benzoxazine monomers. These methods allow for the calculation of parameters such as the natural charge on different atoms within the molecule. researchgate.net For instance, the natural charge on the phenolic moiety has been calculated and correlated with the exothermic polymerization temperature. researchgate.netrsc.org Such calculations help in understanding the reactivity of the oxazine ring and the susceptibility of the C-O bond to cleavage, which is a critical step in the ROP mechanism. techscience.com Electron-withdrawing substituents are generally found to decrease the electron density around the oxygen atom of the oxazine ring, facilitating the C-O bond breaking and thus lowering the polymerization temperature. techscience.com
The activation energies for the polymerization reaction, determined experimentally using methods like Kissinger and Ozawa, have also been correlated with the electronic effects of substituents as elucidated by computational models. researchgate.net These correlations underscore the predictive power of theoretical calculations in designing benzoxazine monomers with tailored polymerization behavior.
Below is a data table summarizing the correlation between the nature of substituents and the polymerization behavior of benzoxazine derivatives, based on findings from related studies.
| Substituent Nature | Effect on Phenolic Ring | Predicted Impact on Polymerization Temperature | Theoretical Rationale |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density on the oxazine ring | Lower | Facilitates C-O bond cleavage in the oxazine ring, increasing the rate of ring-opening polymerization. techscience.com |
| Electron-Donating (e.g., -CH3, -OCH3) | Increases electron density on the oxazine ring | Higher | Strengthens the C-O bond, making the ring-opening polymerization more difficult and requiring higher temperatures. techscience.com |
In Silico Analysis of Molecular Interactions (excluding specific biological targets)
In silico analysis provides a molecular-level understanding of the intermolecular interactions that govern the solid-state structure and bulk properties of materials derived from this compound. These computational methods, primarily based on Density Functional Theory (DFT) and wavefunction-based approaches, allow for the detailed characterization of non-covalent interactions that are crucial for crystal packing and the morphology of the resulting polymers.
The aromatic nature of the phenyl and benzoxazine rings in this compound suggests that π-π stacking interactions play a significant role in its molecular assembly. Computational studies on related heterocyclic systems, such as 2,1,3-benzoxadiazole derivatives, have demonstrated the importance of such interactions in determining crystal polymorphism. mdpi.com These studies utilize techniques like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. mdpi.com For this compound, similar computational approaches can be employed to analyze how the phenyl and benzoxazine rings of adjacent molecules orient themselves to maximize attractive π-π interactions.
Hydrogen bonding is another critical non-covalent interaction that can be investigated through in silico methods. Although the basic this compound structure lacks strong hydrogen bond donors, derivatives or the presence of impurities (like water) can lead to the formation of hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to characterize and quantify the strength of such interactions. mdpi.com This method analyzes the electron density topology to identify bond critical points, which are indicative of a chemical bond, including weak non-covalent interactions. mdpi.com
The following table summarizes the types of non-covalent interactions that can be analyzed for this compound using computational methods.
| Type of Interaction | Description | Computational Method for Analysis |
|---|---|---|
| π-π Stacking | Attractive interaction between the aromatic rings of neighboring molecules. | Hirshfeld Surface Analysis, DFT energy calculations. mdpi.com |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O or N). Primarily relevant for derivatives or in the presence of protic species. | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots. mdpi.com |
| C-H···π Interactions | Weak hydrogen bond between a C-H group and the π-system of an aromatic ring. | Reduced Density Gradient (RDG) analysis, DFT calculations. mdpi.com |
| van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | Reduced Density Gradient (RDG) analysis, Molecular Dynamics simulations. mdpi.com |
Polybenzoxazine Chemistry and Advanced Materials Science Applications
Design and Synthesis of 3-phenyl-2H-1,4-Benzoxazine as Monomers
The synthesis of this compound and its derivatives is foundational to the development of polybenzoxazine resins. The molecular architecture of these monomers can be precisely controlled, allowing for the tailoring of properties for specific high-performance applications. The most common synthetic route is the Mannich condensation reaction, which involves a phenol (B47542), a primary amine, and formaldehyde. researchgate.netresearchgate.net This method's flexibility allows for the introduction of various functional groups, enabling the creation of a wide array of monomers with distinct characteristics.
Monomer Functionalization and Substituent Effects on Reactivity
The reactivity of benzoxazine (B1645224) monomers during ring-opening polymerization (ROP) is significantly influenced by the electronic nature of substituents on either the phenolic or the amine-derived aromatic ring. researchgate.net The strategic placement of electron-donating or electron-withdrawing groups can alter the electron density of the oxazine (B8389632) ring, thereby affecting the stability of intermediates formed during polymerization and, consequently, the curing temperature.
Electron-withdrawing groups, such as halogens (e.g., chlorine), can increase the polymerization temperature. mdpi.com For instance, a benzoxazine monomer based on 3,3′-dichloro-4,4′-diaminodiphenylmethane requires more severe conditions for polymerization compared to its non-halogenated analog. mdpi.comresearchgate.net Studies have shown that electron-withdrawing groups promote the thermally accelerated ROP by increasing the bond length and lowering the bond energy of the C-O bond within the oxazine ring. researchgate.netresearchgate.net
Conversely, the position of these substituents is critical. An electron-withdrawing group located para to the phenolic hydroxyl group can lead to a lower polymerization temperature due to resonance stabilization of the ring-opened structure. researchgate.net However, if the same group is positioned para to the amine group, it can have the opposite effect, increasing the polymerization temperature. researchgate.net The influence of various substituents on the polymerization temperature of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine monomers is a key area of research for designing low-temperature curing systems. researchgate.net
| Substituent Group | Position | Effect on Polymerization Temperature (Tp) | Rationale |
|---|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -NO2) | para- to Phenolic OH | Decrease | Resonance stabilization of the ring-opened intermediate. researchgate.net |
| Electron-Withdrawing (e.g., -Cl, -NO2) | para- to Amine N | Increase | Destabilization of the cationic intermediate. researchgate.net |
| Electron-Donating (e.g., -CH3, -OCH3) | ortho- or para- to Phenolic OH | Increase | Increased electron density stabilizes the oxazine ring, making it harder to open. |
| Chlorine (-Cl) | ortho- to Amine N | Increase | Electron-withdrawing nature requires more severe curing conditions. mdpi.com |
Synthesis of Mono-, Di-, and Multi-functional Benzoxazine Monomers
The versatility of benzoxazine chemistry allows for the synthesis of monomers with varying numbers of reactive oxazine rings, which directly impacts the crosslink density and thermomechanical properties of the final polymer.
Mono-functional monomers , such as this compound, are typically synthesized from a monofunctional phenol (like phenol itself), a primary amine (like aniline), and formaldehyde. mdpi.com These monomers serve as the basic building blocks and are often used in fundamental studies of polymerization mechanisms.
Di-functional monomers can be synthesized using either a diphenol (like bisphenol A) and a monoamine or a diamine (like 4,4'-diaminodiphenylmethane) and a monophenol. researchgate.net Monomers derived from diamines and monofunctional phenols are noted for imparting enhanced mechanical and thermal properties to the resulting polymers. researchgate.net The synthesis of di-functional benzoxazines from resorcinol (B1680541) and aniline (B41778) yields two oxazine rings on a single phenolic ring, which influences each other's reactivity. mdpi.com
Multi-functional monomers , such as tri-functional benzoxazines, can be prepared from polyhydric phenols like phloroglucinol (B13840). mdpi.comsemanticscholar.org Research has shown that monomer reactivity is directly related to the number of oxazine functionalities. A tri-functional phloroglucinol-based benzoxazine exhibits a lower polymerization temperature compared to its mono- and di-functional counterparts. mdpi.comsemanticscholar.org This increased reactivity is attributed to the higher concentration of reactive sites and potential intramolecular catalytic effects.
The synthesis of these various monomers typically involves refluxing the reactants in a suitable solvent, such as toluene (B28343) or a toluene/ethanol (B145695) mixture, followed by purification steps to isolate the desired product. researchgate.netmdpi.com
Ring-Opening Polymerization (ROP) Mechanisms
Polybenzoxazines are formed through the thermally induced ring-opening polymerization (ROP) of benzoxazine monomers. mdpi.comacs.org This process is advantageous as it occurs without the release of volatile by-products, leading to near-zero shrinkage upon curing. kpi.ua The polymerization typically requires high temperatures, often in the range of 180 °C to 250 °C, depending on the monomer's structure. researchgate.net The mechanism is generally accepted to be a cationic ring-opening process. researchgate.net
Autocatalyzed Cationic Polymerization of Benzoxazines
In the absence of an external catalyst, the thermal ROP of benzoxazines is considered an autocatalytic process. researchgate.net The polymerization is initiated by the thermally induced cleavage of the O-CH₂-N bond in the oxazine ring. mdpi.com This heterolytic cleavage is thought to form an intermediate zwitterion containing an iminium cation and a phenoxide anion. researchgate.net
The generated iminium carbocation is highly electrophilic and attacks the electron-rich ortho positions of the phenolic rings on other monomer units, forming stable methylene (B1212753) bridges and initiating the polymer chain growth. mdpi.comresearchgate.net A key feature of this process is the generation of phenolic hydroxyl groups as the polymer network forms. These newly formed hydroxyl groups can then act as internal acid catalysts, protonating the oxygen atom of the oxazine ring on unreacted monomers. This protonation facilitates further ring-opening, thus accelerating the polymerization rate—a phenomenon known as autocatalysis. researchgate.netresearchgate.net
Influence of Catalysts on ROP Kinetics and Curing Temperature
While thermal autocatalysis is effective, the high temperatures required can be a significant drawback for many industrial applications, particularly in composites manufacturing where processing temperatures are typically lower. mdpi.com Consequently, considerable research has focused on using catalysts to lower the curing temperature and accelerate the polymerization kinetics of benzoxazines. kpi.ua
Acid catalysts are particularly effective in promoting the cationic ROP of benzoxazines. mdpi.com They function by interacting with the heteroatoms (oxygen or nitrogen) in the oxazine ring, weakening the ring structure and facilitating its opening at lower temperatures. researchgate.netresearchgate.net
Lewis Acids: A variety of Lewis acids have been demonstrated to be potent catalysts for benzoxazine polymerization. Compounds such as aluminum trichloride (B1173362) (AlCl₃), phosphorus pentachloride (PCl₅), titanium tetrachloride (TiCl₄), and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can drastically reduce the ROP temperature. kpi.uaresearchgate.netnih.gov For example, studies have shown that B(C₆F₅)₃ can lower the onset ROP temperature by as much as 98 °C. mdpi.comnih.gov The catalytic mechanism involves the coordination of the Lewis acid with the oxygen or nitrogen atom of the oxazine ring, which promotes the formation of the initiating carbocation. researchgate.netresearchgate.netacs.org The efficiency of the Lewis acid can influence the polymerization mechanism; strong Lewis acids like AlCl₃ and PCl₅ tend to promote a cationic chain polymerization mechanism, while less effective ones may result in a step polymerization mechanism. researchgate.net
Carboxylic Acids: Carboxylic acids can also serve as effective catalysts. This can be achieved either by adding an external carboxylic acid or by incorporating a carboxylic acid group directly into the benzoxazine monomer structure. researchgate.netresearchgate.net These "self-catalytic" monomers have been shown to significantly reduce the curing temperature. researchgate.net The acidic proton from the carboxylic group can protonate the oxazine ring, increasing the concentration of the reactive oxonium ion and thereby catalyzing the ring-opening process. researchgate.net This approach offers the advantage of having the catalyst covalently bonded within the polymer network.
| Catalyst Type | Example Catalyst | Effect on Curing Temperature | Reported Temperature Reduction |
|---|---|---|---|
| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Significant Reduction | Onset ROP decreased by up to 98 °C. mdpi.comnih.gov |
| Lewis Acid | Aluminum Trichloride (AlCl₃) | Significant Reduction | Drastically reduced down to 120–160 °C. nih.gov |
| Lewis Acid | Phosphorus Pentachloride (PCl₅) | Significant Reduction | Results in polymers with high Tg (>200 °C) and char yield (~50-61%). kpi.ua |
| Carboxylic Acid | Monomer with integrated -COOH group | Reduction | Catalyzes the curing reaction and reduces curing temperature. researchgate.net |
| Phenolic Nucleophiles | Bi- and tri-functional phenols (e.g., Resorcinol derivatives, Hydroquinone) | Significant Reduction | Complete ring-opening addition reaction at 140 °C. dntb.gov.ua |
Basic Catalysts (e.g., Imidazole (B134444), Amines)
While benzoxazine monomers can undergo thermally activated, self-initiating ring-opening polymerization (ROP), the process often requires high temperatures. researchgate.netnih.gov To lower the curing temperature and accelerate the reaction rate, various catalysts can be employed. Basic catalysts, such as imidazole and tertiary amine compounds, are effective in promoting the polymerization of benzoxazines. acs.orgquora.com
The proposed mechanism for base-catalyzed ROP involves a nucleophilic ring-opening pathway. mdpi.com Unlike acid catalysis which proceeds via a cationic mechanism, basic catalysts directly interact with the benzoxazine monomer. Tertiary amines, for example, can act as nucleophiles that attack the methylene group situated between the aromatic ring and the nitrogen atom of the oxazine ring. This initiates the ring-opening process, leading to the formation of a phenolate (B1203915) and an iminium ion, which then propagate the polymerization.
Studies have investigated the catalytic effects of various amines, including 2-methylimidazole (B133640) (2MI), 1,2-dimethylimidazole (B154445) (12MI), and 4-dimethylaminopyridine (B28879) (DMAP), on the polymerization of benzoxazines like the bisphenol A/aniline type (BA-a). acs.org The results indicate that these basic compounds effectively catalyze the ring-opening reactions and promote the formation of phenolic units within the cross-linked structure. acs.org The presence of the N-H proton in 2-methylimidazole may allow for an alternative catalytic mechanism, where it protonates the oxygen atom in the oxazine ring, similar to an acid-catalyzed process, while the resulting imidazolate anion acts as a nucleophile. acs.org
Role of Neighboring Group Participation (NGP)
Neighboring group participation (NGP) refers to the influence of a functional group on the reactivity of a nearby reaction center within the same molecule. This intramolecular effect can significantly accelerate reaction rates. In benzoxazine chemistry, the strategic placement of certain functional groups on the monomer can enhance its reactivity towards polymerization through NGP.
Similarly, the allyl group has been shown to assist in the oxazine ring-opening reaction through NGP, leading to a higher rate of polymerization for N-allyl substituted benzoxazines compared to their N-(n-propyl) counterparts. nih.gov This principle allows for the molecular design of highly reactive benzoxazine monomers by incorporating nucleophilic moieties that can participate in the ring-opening step. acs.org
Polymerization Behavior in Solventless and Solution Conditions
The polymerization of this compound can be conducted under both solventless (bulk) and solution conditions, with each method influencing the process and potentially the final polymer properties.
Solventless (Bulk) Polymerization: This is the most common method for curing benzoxazine resins. The monomer, which is often a solid at room temperature, is heated above its melting point to a liquid state and then cured at a specific temperature schedule. This approach is advantageous due to its simplicity and the absence of solvents that need to be removed later, which is cost-effective and environmentally friendly. researchgate.net During bulk polymerization, the viscosity of the system increases significantly as the reaction progresses from monomer to oligomers and finally to a cross-linked network. acs.org Heat dissipation can become challenging in bulk systems, as the viscosity increase hinders convection, potentially leading to localized overheating or "hot spots," which can affect the uniformity of the network. researchgate.net
Solution Polymerization: In this method, the benzoxazine monomer is dissolved in a suitable, inert solvent before being heated to initiate polymerization. researchgate.net The presence of a solvent helps to control the viscosity of the system, keeping it lower for a longer duration of the reaction. researchgate.net This facilitates better heat management and can lead to a more uniform reaction environment. researchgate.net The choice of solvent is critical; it must be able to dissolve the monomer without reacting with it and should have an appropriate boiling point for the desired reaction temperature. However, a major drawback of solution polymerization is the necessity of completely removing the solvent from the final cross-linked polymer, which can be difficult and energy-intensive. Any residual solvent can act as a plasticizer, negatively impacting the thermomechanical properties of the final polybenzoxazine. researchgate.net
For certain specialized benzoxazine monomers, the polymerization pathway can differ significantly between bulk and solution conditions. For example, an AB-type benzoxazine containing both maleimide (B117702) and furan (B31954) groups was shown to form a main-chain-type linear polymer through a Diels-Alder reaction in solution, whereas in bulk conditions, it formed an oligomer intermediate before subsequent thermal curing. acs.org This difference in the prepolymer structure led to distinct cross-linked networks with varied thermal stabilities. acs.org The polarity of the solvent has also been shown to affect the kinetics of such reactions. acs.org
Polybenzoxazine Architectures and Structure-Property Relationships (excluding biological activities)
Cross-linked Network Formation and Control
The thermosetting nature of polybenzoxazines arises from the formation of a highly cross-linked network during thermal curing. mdpi.com The polymerization is a ring-opening polyaddition process that, unlike many condensation resins, proceeds with near-zero volumetric shrinkage and without the release of volatile byproducts. acs.orgresearchgate.net The primary reaction involves the opening of the oxazine ring to form a phenolic structure, which then acts as a site for further cross-linking.
The network builds through an electrophilic aromatic substitution reaction, where the carbocation generated from the ring-opening of one monomer attacks the electron-rich ortho and para positions of the phenolic ring on a neighboring molecule. nsysu.edu.tw This process creates stable methylene bridges, forming a robust, three-dimensional covalent network. The structure of the amine and phenol precursors used to synthesize the monomer has a profound impact on the final network. For instance, the basicity of the amine constituent influences the nature and distribution of hydrogen bonding within the network, which plays a crucial role in the material's properties. nsysu.edu.tw
Control over the cross-link density is a key aspect of tailoring the properties of polybenzoxazines. This can be achieved by:
Monomer Functionality: Using difunctional or trifunctional benzoxazine monomers (derived from bisphenols/diamines or triphenols, respectively) instead of monofunctional ones inherently increases the number of reactive sites per molecule, leading to a more densely cross-linked network. nsysu.edu.twresearchgate.net
Substituent Effects: The type and position of substituents on the phenolic ring can be used to control reactivity and cross-linking. Placing ortho- and para-directing substituents (like methyl or fluorine) in the meta-position of the phenolic ring leaves the highly activated ortho and para positions available for electrophilic attack, resulting in highly cross-linked materials from monofunctional monomers. nih.govnsysu.edu.tw Conversely, blocking the para-position leads to polymers with lower cross-link densities. nsysu.edu.tw
The resulting network is characterized by a high density of intramolecular and intermolecular hydrogen bonds between the phenolic hydroxyl groups and the nitrogen atoms of the Mannich bridges, which significantly contributes to the high glass transition temperature (Tg) and thermal stability of the material. researchgate.netnsysu.edu.tw
Copolymers and Hybrid Systems (e.g., with POSS, Urethane)
To further enhance performance and introduce new functionalities, benzoxazine resins are often copolymerized or blended with other polymers and inorganic materials to create hybrid systems.
Polybenzoxazine-POSS Hybrids: Polyhedral Oligomeric Silsesquioxane (POSS) molecules are nano-sized inorganic silica (B1680970) cages that can be incorporated into polymer matrices to create organic-inorganic hybrids. researchgate.net When integrated into a polybenzoxazine network, POSS can significantly improve thermal stability, mechanical properties, and flame retardance. researchgate.netitu.edu.tr This can be achieved by either covalently bonding POSS to the benzoxazine monomer or by physically blending them. Multifunctional POSS molecules, bearing multiple benzoxazine groups, can act as high-functionality cross-linking agents. itu.edu.tr The incorporation of the rigid, inorganic silsesquioxane core into the polybenzoxazine matrix hinders the mobility of the polymer chains, leading to enhanced thermal properties. itu.edu.tr For example, adding Trisilanolphenyl-POSS that also contains titanium (Ti-Ph-POSS) has been shown to not only catalyze the ring-opening polymerization but also to improve the glass transition temperature and thermal stability of the resulting composite.
Polybenzoxazine-Urethane Copolymers: Copolymerizing benzoxazines with urethanes is another effective strategy to improve material properties. The reaction between the phenolic hydroxyl groups generated during the ring-opening of benzoxazine and the isocyanate groups of a urethane (B1682113) prepolymer can lead to a higher cross-link network density. acs.org This interpenetrating network structure results in improved thermal properties, including a higher glass transition temperature and enhanced degradation stability. acs.org A novel one-pot synthesis method has been developed to create linear poly(benzoxazine-co-urethane) materials, which can be subsequently cross-linked through the thermal ring-opening of the benzoxazine units in the polymer backbone. These copolymer systems combine the high-performance characteristics of polybenzoxazines with the flexibility and toughness often associated with polyurethanes.
| Material System | Key Feature | Improvement Noted | Reference |
|---|---|---|---|
| Polybenzoxazine/POSS Nanocomposite | Incorporation of inorganic silsesquioxane core | Noticeable improvement in thermal stability (Tg and Td) | itu.edu.tr |
| Polybenzoxazine/Ti-Ph-POSS Composite | POSS acts as a catalyst and network component | Higher glass transition temperature (Tg) and thermal stability (Td) | |
| Polybenzoxazine-Urethane Copolymer | Increased cross-link network density | Improved glass transition temperature and degradation stability | acs.org |
| Cardanol-based Poly(U-co-CDL) Copolymer | Bio-based benzoxazine with urethane linkage | Maximum degradation temperature (Tmax) of 467 °C |
Thermal Stability and Degradation Characteristics of Polybenzoxazines
Polybenzoxazines are well-regarded for their excellent thermal stability and high char yield, which are critical for high-performance applications. acs.orgmdpi.com The thermal degradation behavior is complex and highly dependent on the molecular structure of the polymer network, specifically the nature of the original phenol and amine precursors.
Under an inert atmosphere (e.g., nitrogen), the thermal degradation of polybenzoxazines typically proceeds through a multi-stage process:
Initial Degradation: The first stage of weight loss, often occurring between 260°C and 350°C, is primarily associated with the cleavage of the Mannich bridges (-CH2-N(R)-CH2-) that form the cross-links. researchgate.netnih.gov In the case of polybenzoxazines derived from aromatic amines like aniline, this step results in the release of the amine as a degradation product. researchgate.netnih.gov
Main Degradation: The second, major weight loss event occurs at higher temperatures (typically 300°C to 450°C) and is attributed to the degradation of the main polymer backbone, including the cleavage of linkages within the bisphenol units (if present) and the decomposition of the phenolic structures. researchgate.net
Char Formation: The final stage involves the slow degradation and carbonization of the remaining stable char at very high temperatures (above 600°C). researchgate.net
The specific degradation pathway and the thermal stability (often measured as the temperature of 5% or 10% weight loss, Td5 or Td10) are significantly influenced by the monomer structure. For instance, the type of phenol used affects the char yield and the degradation behavior in both inert and oxidative environments. Copolymerization, as mentioned previously, is a key strategy to enhance thermal performance. Incorporating thermally stable units like POSS or creating denser networks with urethanes can elevate the onset of degradation and increase the final char yield. acs.orgitu.edu.tr
| Polymer System | Td5 (°C) | Char Yield (%) at 800 °C (N2) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Resveratrol-based Polybenzoxazine (RES-al) | 352 | 53 | Bio-based, contains allyl group for extra cross-linking | mdpi.com |
| Cardanol-based Polybenzoxazine (CDL-aee) | 313 | 12 | Bio-based, long aliphatic chain | |
| Cardanol-based Polybenzoxazine (CDL-3-ap) | 256 | 7 | Bio-based, different amine structure | |
| Poly(BA-a) | ~300-350 | ~32 | Standard Bisphenol-A and aniline based | nih.gov |
| Polybenzoxazine/Ti-Ph-POSS (2 wt%) | 383.1 (Td10) | 42.1 (at 700°C) | POSS hybrid system |
Mechanical Performance Enhancement in Polybenzoxazines
Polybenzoxazines derived from benzoxazine monomers featuring a 3-phenyl substituent, such as those based on the reaction of a phenol, aniline, and formaldehyde, are recognized for their impressive mechanical properties, which can be tailored for high-performance applications. mdpi.com The rigid aromatic backbone inherent to these polymers provides high mechanical strength and thermal stability. mdpi.com However, like many thermosetting resins, unmodified polybenzoxazines can exhibit brittleness. researchgate.net Consequently, significant research has focused on enhancing their mechanical performance, particularly toughness, by creating alloys and composites.
One common approach involves alloying polybenzoxazine with more flexible polymers. For instance, blending a bisphenol-A and aniline-based benzoxazine (BA-a) with maleic anhydride (B1165640) (MA) has been shown to significantly increase the storage modulus. The neat poly(BA-a) exhibits a storage modulus (E') of 2.57 GPa at room temperature, which increases to 3.91 GPa with a 1:1 mole ratio of poly(BA-a) to MA. This improvement is attributed to the formation of ester linkages between the hydroxyl groups of the polybenzoxazine and the carbonyl group of the MA, which enhances flexibility.
The incorporation of inorganic fillers is another effective strategy for mechanical reinforcement. Highly filled alumina (B75360) composites with a BA-a matrix demonstrate a substantial increase in storage modulus. The neat polybenzoxazine has a storage modulus of 5.93 GPa, which can be elevated to as high as 45.27 GPa in a composite containing 83% alumina by weight. researchgate.net This enhancement underscores the strong interfacial interaction between the alumina filler and the polybenzoxazine matrix. researchgate.net
Copolymerization is also utilized to boost mechanical characteristics. When a benzoxazole-based benzoxazine monomer (FOH-a) is copolymerized with BA-a, the resulting material shows marked improvements. The addition of 20 wt.% of FOH-a can increase the flexural modulus by 66% and the flexural strength by 41%. rsc.org
Table 1: Mechanical Properties of this compound-based Polymers
| Polybenzoxazine System | Property | Value | Reference |
|---|---|---|---|
| Neat Poly(BA-a) | Storage Modulus (E') | 2.57 GPa | |
| Poly(BA-a):MA (1:1 mole ratio) | Storage Modulus (E') | 3.91 GPa | |
| Neat Poly(BA-a) | Storage Modulus (E') | 5.93 GPa | researchgate.net |
| Poly(BA-a) with 83 wt% Alumina | Storage Modulus (E') | 45.27 GPa | researchgate.net |
| Poly(FOH-a/BA-a) Copolymer (20 wt% FOH-a) | Flexural Modulus Increase | 66% | rsc.org |
| Poly(FOH-a/BA-a) Copolymer (20 wt% FOH-a) | Flexural Strength Increase | 41% | rsc.org |
Fire Retardancy and Char Yield
A key advantage of polybenzoxazines is their inherent flame retardancy, characterized by excellent thermal stability and high char yields upon pyrolysis. mdpi.comnih.gov This performance is attributed to their highly cross-linked, aromatic network structure which forms a stable carbonaceous char when exposed to high temperatures. nih.govkpi.ua This char layer acts as an insulating barrier, reducing heat transfer to the underlying material and limiting the release of flammable volatiles into the gas phase. kpi.ua
Polybenzoxazines derived from 3-phenyl substituted monomers demonstrate impressive fire-resistant properties without the need for halogenated flame retardants. nih.gov The char yield, which is the percentage of material remaining after pyrolysis, is a critical indicator of flame retardancy. Studies on various polybenzoxazine systems have reported high char yields. For example, polybenzoxazines derived from certain bridged benzoxazole-based benzoxazine monomers show char yields as high as 62% at 800 °C. rsc.org Polybenzoxazine aerogels have also been shown to achieve a high residual char rate of 62% at a curing temperature of 180 °C, with some foams reaching 46.1%. nih.gov
The molecular design of the benzoxazine monomer offers significant flexibility to further enhance these properties. The incorporation of specific functional groups, such as acetylene, can dramatically increase thermal stability and char formation. Acetylene-functional polybenzoxazines have been reported to achieve exceptionally high char yields in the range of 71–81% by weight at 800°C in a nitrogen atmosphere. kpi.ua Patents have described benzoxazine formulations specifically designed for high char yields, reporting values between 77% and 80%. google.com This makes them highly suitable for applications where fire safety is paramount. kpi.ua
Table 2: Char Yield of Various Polybenzoxazine Systems
| Polybenzoxazine Type | Condition | Char Yield (%) | Reference |
|---|---|---|---|
| Poly(FOH-a) | 800 °C | 62% | rsc.org |
| Polybenzoxazine Aerogel | - | 62% | nih.gov |
| Polybenzoxazine Foam (F-40) | - | 46.1% | nih.gov |
| Acetylene-Functional Polybenzoxazines | 800 °C (Nitrogen) | 71-81% | kpi.ua |
| Patented High-Char Benzoxazines | - | 77-80% | google.com |
Electrical and Surface Properties of Polybenzoxazines
In their pure form, polybenzoxazines are electrical insulators, a characteristic typical of most polymeric materials. researchgate.net However, their molecular structure allows for modifications to achieve a desirable range of electrical properties, particularly a low dielectric constant and low dielectric loss, which are crucial for applications in microelectronics and high-frequency communication. rsc.orgnycu.edu.tw The low polarity of the polymer backbone contributes to these favorable dielectric characteristics.
Beyond their insulating properties, polybenzoxazines can also be rendered electrically conductive. This is typically achieved by creating composites with conductive fillers such as Ketjen black, carbon nanotubes, or metallic nanoparticles. researchgate.netnih.gov This modification expands their applicability to areas like electrostatic dissipative materials and conductive adhesives. researchgate.netnih.gov Furthermore, polybenzoxazines are noted for having low surface free-energy, which contributes to properties like low water absorption and hydrophobicity. nycu.edu.twnih.gov
Table 3: Dielectric Properties of Modified Polybenzoxazines
| Polybenzoxazine System | Frequency | Dielectric Constant (k) | Dissipation Factor (tan δ) | Reference |
|---|---|---|---|---|
| Poly(FOH-a) | 1 MHz | 2.21 | - | rsc.org |
| Fluorinated Copolybenzoxazine (B-a/F-1 = 1/1) | - | 2.36 | 0.0044 | nycu.edu.tw |
| PBAF-ftfa | 1 MHz | 2.53 | - | researchgate.net |
| Arylamine-type Fluorinated Benzoxazine (M2) | 1 MHz | 2.61 | - | nih.gov |
Applications in Advanced Materials
High-Performance Thermosetting Resins
Polybenzoxazines based on this compound are a class of high-performance thermosetting phenolic resins that offer a superior combination of properties compared to traditional phenolics, epoxies, and bismaleimides. rsc.orggoogle.com Their key advantages include excellent thermal stability, high mechanical strength, inherent flame retardancy, and high char yields. mdpi.com A unique feature is their ring-opening polymerization mechanism, which occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage during curing. mdpi.com This minimizes the formation of voids and internal stresses in the final product, ensuring high dimensional stability and mechanical integrity. researchgate.net The wide molecular design flexibility allows for the synthesis of monomers that can be tailored to specific performance requirements, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. google.com
Fiber-Reinforced Plastics and Composites
The excellent thermal and mechanical properties of polybenzoxazines make them ideal matrix resins for high-performance fiber-reinforced plastics (FRPs) and composites. researchgate.netpatsnap.com Their good processability and compatibility with various reinforcing fibers, including glass and carbon fibers, allow for the fabrication of lightweight components with superior strength and stiffness. researchgate.netpatsnap.com Benzoxazine-based composites exhibit exceptional thermomechanical stability, maintaining their properties at elevated temperatures. For instance, carbon fiber composites using a benzoxazine matrix have shown improved flexural strength (from 520 to 700 MPa) and a significant increase in glass transition temperature, enabling stability up to 300 °C. researchgate.net The low viscosity of benzoxazine monomers at processing temperatures facilitates efficient fiber impregnation, which is critical for producing high-quality, void-free composites. researchgate.net These composites are used in applications requiring high strength, thermal resistance, and durability, such as in aerospace components and industrial tooling. google.comresearchgate.net
Adhesives and Protective Coatings
Polybenzoxazines exhibit outstanding adhesive properties and chemical resistance, making them highly suitable for use as structural adhesives and protective coatings. nih.govmdpi.com Their ability to form strong bonds with various substrates, including metals, is a significant advantage. mdpi.com As protective coatings, they provide an effective barrier against corrosion and chemical attack. nih.govmdpi.com For example, benzoxazine-based coatings have been developed to enhance the acid resistance of aluminum substrates. mdpi.com The versatility of benzoxazine chemistry allows for the incorporation of functionalities that can impart specific properties, such as healable characteristics or enhanced hydrophobicity. nih.govmdpi.com These high-performance resins are used in a variety of coating and adhesive applications where durability and resistance to harsh environments are required. google.comgoogle.com
Optoelectronic Materials
Polybenzoxazines, a class of high-performance phenolic polymers, are increasingly being explored for applications in optoelectronic materials. Their inherent properties, such as high thermal stability, low dielectric constant, good mechanical strength, and molecular design flexibility, make them a suitable platform for developing materials used in optical and electronic devices. wikipedia.orgspringerprofessional.de By incorporating functional moieties into the benzoxazine structure, researchers can tailor their optical and electrical properties for specific applications, including light-emitting diodes (OLEDs), photovoltaic devices, and optical sensors. researchgate.netktu.eduresearchgate.net
The integration of chromophores or electronically active groups into the polybenzoxazine network is a primary strategy for creating optoelectronic materials. These functional groups can enhance properties like photoluminescence, charge transport, and light absorption. For instance, the copolymerization of a conventional benzoxazine monomer with phenolic tetraphenylimidazole and diphenylquinoline has been shown to significantly improve the optical and electrochemical properties of the resulting polymer. researchgate.net These copolymers exhibit tunable band gaps, a critical parameter for semiconductor applications. Research has shown that incorporating a quinoline (B57606) derivative into a polybenzoxazine matrix can lower the band gap to as little as 2.03 eV. researchgate.net Similarly, copolymers with an imidazole derivative have demonstrated band gaps ranging from 2.08 to 2.27 eV. researchgate.net
Another approach involves synthesizing benzoxazine monomers that contain inherently luminescent structures. Porphyrin-functionalized benzoxazine monomers are a notable example; their corresponding polymers exhibit excellent thermal stability and interesting photoluminescence (PL) properties. nih.gov The fluorescence of these materials can be dramatically altered by the introduction of metal ions. For example, the porphyrin-benzoxazine (Por-BZ) monomer shows a fluorescence emission peak at 665 nm. nih.gov Upon forming a complex with zinc ions, this peak is significantly blue-shifted to 630 nm with a much stronger intensity, whereas complexation with nickel ions quenches the fluorescence. nih.gov This tunability is highly desirable for creating chemical sensors.
Furthermore, main-chain luminescent polybenzoxazines have been developed that display different light emissions depending on their physical state. A polymer incorporating a benzylidene cyclopentanone (B42830) chromophore was found to exhibit yellow-green luminescence in a solution, with a broad emission maximum at 522 nm. researchgate.net In its solid powder form, the same polymer displayed a sharp, red luminescence with an emission peak at 658 nm, a change attributed to molecular packing effects and exciton (B1674681) coupling in the solid state. researchgate.net This demonstrates the potential for creating materials whose optical output can be controlled by their physical environment. The development of fluorescent covalent organic polymers (COPs) linked with benzoxazine units has also led to advanced sensors capable of detecting heavy metal ions like lead (Pb²⁺) and nitroaromatic explosives with very low detection limits. acs.org
| Polybenzoxazine System | Functional Moiety | Key Optoelectronic Property | Value |
|---|---|---|---|
| Polybenzoxazine-co-diphenylquinoline | Diphenylquinoline | Optical Band Gap | 2.03 - 2.30 eV |
| Polybenzoxazine-co-tetraphenylimidazole | Tetraphenylimidazole | Optical Band Gap | 2.08 - 2.27 eV |
| Porphyrin-functionalized Polybenzoxazine | Porphyrin | Photoluminescence Emission (Monomer) | 665 nm |
| Porphyrin-functionalized Polybenzoxazine/Zn Complex | Porphyrin-Zinc | Photoluminescence Emission | 630 nm (blue-shifted) |
| Main-Chain Luminescent Polybenzoxazine | Benzylidene Cyclopentanone | Photoluminescence Emission (Solution) | 522 nm (yellow-green) |
| Main-Chain Luminescent Polybenzoxazine | Benzylidene Cyclopentanone | Photoluminescence Emission (Solid) | 658 nm (red) |
Vitrimeric Polybenzoxazines and Reprocessability
Traditional polybenzoxazines are thermosets, characterized by permanently cross-linked networks that give them excellent thermal and mechanical stability but prevent them from being reprocessed, reshaped, or recycled. usm.edu The development of vitrimers—a class of polymers that combines the properties of thermosets and thermoplastics—offers a solution to this limitation. Polybenzoxazine vitrimers are created by incorporating dynamic covalent bonds into the polymer network, which can be reversibly broken and reformed upon the application of a stimulus like heat, enabling malleability and reprocessing without compromising performance at service temperatures. acs.org
The introduction of these dynamic networks has been achieved through several chemical strategies, leading to a new generation of sustainable, high-performance polybenzoxazines.
Research Findings on Polybenzoxazine Vitrimers
Disulfide-Based Vitrimers : The incorporation of disulfide bonds (S-S) into the polybenzoxazine backbone is a common strategy. These bonds can undergo exchange reactions at elevated temperatures, allowing the network topology to rearrange. For example, a cardanol-based polybenzoxazine vitrimer containing disulfide bonds demonstrated a low activation energy for this exchange (64.5 kJ mol⁻¹) and a rapid stress relaxation time of just 18 seconds at 120°C. researchgate.net This material could be reprocessed multiple times while maintaining its integrity. researchgate.net
Imine-Based Vitrimers : Imine bonds (C=N) are another type of dynamic linkage used to create polybenzoxazine vitrimers. These bonds can undergo a metathesis (exchange) reaction, which is typically acid-catalyzed but can also occur thermally. Solvent-free approaches have been developed to synthesize imine-containing benzoxazine monomers that, upon polymerization, form vitrimers with high tensile strengths (up to 80 MPa) and glass transition temperatures ranging from 34 to 160°C. usm.edu The activation energies for the dynamic exchange in these systems are strongly dependent on the crosslink density, ranging from 70 to 177 kJ mol⁻¹. usm.edu Research on a weldable and water-resistant imine-based polybenzoxazine vitrimer showed that after three hot-pressing cycles, it retained a significant portion of its mechanical strength. researchgate.net
Transesterification-Based Vitrimers : Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. By designing benzoxazine monomers containing ester and hydroxyl groups, vitrimers can be formed. A key advantage is that the tertiary amines generated during the ring-opening polymerization of benzoxazines can act as internal catalysts for the transesterification reaction, eliminating the need for external catalysts. list.lu These catalyst-free systems exhibit fast stress-relaxation times (as low as 6.5 seconds at 170°C) and can be reprocessed while retaining their thermomechanical properties. list.ludigitellinc.com
Boronic Ester-Based Vitrimers : Boronic ester bonds are also effective dynamic cross-linkers. Polybenzoxazine thermosets cross-linked with boronic esters have shown remarkable reprocessability with high retention of mechanical strength. One study demonstrated that after three reprocessing cycles, the material retained 98%, 95%, and 84% of its original tensile strength, respectively. researchgate.net Furthermore, these vitrimers maintained a high glass transition temperature (Tg) of 224°C, even after multiple reprocessing generations. researchgate.net
Amine-Based Exchange : Recent studies have shown that incorporating polyetheramines into a benzoxazine network can also induce vitrimeric behavior. The resulting polymer networks exhibit rapid stress relaxation and reprocessability. For a system based on a bisphenol-A benzoxazine and Jeffamine®, activation energies for bond exchange were calculated to be between 88.0 and 145.8 kJ/mol, depending on the amine content. frontiersin.orgresearchgate.net
| Dynamic Chemistry | Polybenzoxazine System | Activation Energy (Ea) | Stress Relaxation Time (τ)* | Reprocessing Performance | Glass Transition Temp. (Tg) |
|---|---|---|---|---|---|
| Disulfide Metathesis | Cardanol-based (CAR-4apds) | 64.5 kJ/mol | 18 s @ 120°C | Reusable 5 times without deterioration | 40°C |
| Imine Metathesis | Aldehyde-based (C-ABZ) | 70 - 177 kJ/mol | N/A | 56.1% tensile strength retention after 3 cycles | 150°C (after 3rd cycle) |
| Transesterification | Bio-based (PEG400-DPA-mea) | N/A | 116 s @ 170°C | Full recovery of storage modulus after 5 cycles | 93°C |
| Boronic Ester Exchange | Oligomer-based (OBZ-BDB) | N/A | N/A | 84% tensile strength retention after 3 cycles | 224°C |
| Amine-Based Exchange | Bisphenol A-based (BA-a/Jeffamine®) | 88.0 - 145.8 kJ/mol | 9 s @ 170°C | Demonstrates reprocessability | 97°C (Topology Freezing Temp.) |
Future Research Directions and Emerging Paradigms
Development of Novel Benzoxazine (B1645224) Structures and Functionalities
The inherent versatility of the benzoxazine synthesis, typically a Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde, provides a fertile ground for the creation of novel molecular architectures. mdpi.com Future research is increasingly focused on moving beyond simple monofunctional monomers to complex, multifunctional structures that impart unique properties to the resulting polymers.
Researchers are exploring the synthesis of benzoxazines from a variety of substituted phenols and amines to introduce specific functionalities. For instance, the incorporation of groups like aldehydes, acetylenes, and nitriles into the benzoxazine monomer structure has been shown to influence the curing behavior and enhance the thermal properties of the final polymer. researchgate.net A notable example is the synthesis of 3-phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine, which demonstrates altered reactivity and potential for post-polymerization modifications. researchgate.net
Furthermore, the development of multifunctional benzoxazines, where multiple oxazine (B8389632) rings are attached to a single aromatic core, is a significant area of investigation. mdpi.comnih.gov These multi-functional monomers can lead to polymers with higher crosslink densities, resulting in improved thermal stability and mechanical properties. Studies on benzoxazines derived from resorcinol (B1680541) and phloroglucinol (B13840) have shown that the number of oxazine units directly impacts the polymerization temperature and the final polymer structure. mdpi.comnih.gov
The exploration of bio-based phenols and amines is another critical frontier. rsc.orgtechscience.com The use of renewable resources like vanillin, eugenol, curcumin, and furfurylamine (B118560) to synthesize benzoxazine monomers is gaining traction, driven by the demand for sustainable materials. rsc.orgnih.gov These bio-based monomers not only offer a greener alternative to their petroleum-based counterparts but can also introduce unique chemical functionalities that can be exploited for specific applications. rsc.orgrsc.org
A summary of representative novel benzoxazine structures and their key features is presented in the table below.
| Monomer Precursor (Phenol) | Monomer Precursor (Amine) | Key Feature/Functionality | Reference |
| p-Hydroxybenzaldehyde | Aniline (B41778) | Aldehyde functionality for post-polymerization modification | researchgate.net |
| Resorcinol | Aniline | Difunctional monomer leading to higher crosslink density | mdpi.com |
| Phloroglucinol | Aniline | Trifunctional monomer with the lowest polymerization temperature | mdpi.comnih.gov |
| Vanillin | Furfurylamine | Bio-based monomer with potential for enhanced properties | researchgate.net |
| Curcumin | Aniline | Bio-based, bifunctional monomer from a natural polyphenol | nih.gov |
| Guaiacol | Furfurylamine | Solventless synthesis from renewable resources | acs.org |
Deeper Mechanistic Understanding of Complex Reactions and Polymerization
The thermally activated ring-opening polymerization (ROP) of benzoxazines is a complex process that is fundamental to the formation of high-performance polybenzoxazine networks. While the general mechanism is understood to proceed via cationic intermediates, a deeper and more nuanced understanding of the intricate reaction pathways is a key area of ongoing research. nih.gov
The polymerization can be initiated by the nucleophilic attack of either the phenolic oxygen or a carbon atom on the aromatic ring onto the electrophilic methylene (B1212753) bridge of the oxazine ring. mdpi.com This leads to the formation of different types of linkages within the polymer network, including phenoxy-type and phenol-type structures, which ultimately influence the material's properties. mdpi.com The reactivity of the benzoxazine monomer is highly dependent on its molecular structure, including the electronic effects of substituents on both the phenolic and amine moieties.
Recent studies have focused on elucidating the role of catalysts in promoting the ROP at lower temperatures. While thermal polymerization is a hallmark of benzoxazines, the high temperatures required can be a limitation for certain applications. The use of various cationic initiators has been shown to significantly reduce the curing temperature and time. acs.org Computational studies, including Density Functional Theory (DFT) calculations, are being increasingly employed to investigate the reaction mechanisms and predict the stability of intermediates, providing valuable insights that can guide the design of more efficient catalytic systems. nih.govresearchgate.net
The table below summarizes key findings from mechanistic studies on benzoxazine polymerization.
| Study Focus | Key Findings | Significance | Reference |
| Effect of Functionality | Trifunctional benzoxazines exhibit lower polymerization temperatures due to increased reactivity. | Enables processing at lower temperatures and tuning of polymer properties. | mdpi.comnih.gov |
| Cationic Initiators | Phosphorus pentachloride (PCl5) can initiate the formation of thermoplastic polybenzoxazines. | Opens possibilities for new types of benzoxazine-based polymers beyond thermosets. | acs.org |
| Computational Modeling | DFT calculations help in understanding the stability of heterocyclic rings and their transformation during polymerization. | Provides a theoretical framework for predicting reactivity and designing novel monomers. | nih.gov |
| In-situ Monitoring | Spectroscopic techniques like FTIR and NMR are used to track the chemical changes during polymerization in real-time. | Allows for a detailed understanding of the reaction kinetics and mechanism. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Material Design
The vast chemical space of possible benzoxazine monomers, arising from the wide variety of available phenols and amines, presents a significant challenge for traditional trial-and-error experimental approaches. To accelerate the discovery of new materials with tailored properties, researchers are beginning to integrate artificial intelligence (AI) and machine learning (ML) into the material design process. acs.orgresearchgate.net
Machine learning models, such as artificial neural networks, can be trained on existing experimental data to predict the properties of new, unsynthesized benzoxazine monomers and polymers. researchgate.netsemanticscholar.org These models can establish quantitative structure-property relationships (QSPRs), which can be used to screen large virtual libraries of candidate molecules for desired characteristics like high thermal stability, specific mechanical properties, or low dielectric constants. surrey.ac.uk This computer-aided screening approach can significantly reduce the time and cost associated with the development of new high-performance materials. acs.org
For example, studies have demonstrated the use of machine learning to predict the thermal degradation and flexural strength of polybenzoxazine nanocomposites. researchgate.net By inputting molecular descriptors of the benzoxazine monomers and information about the nanocomposite composition, the models can provide accurate predictions of the final material's performance. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, streamlining the research and development process.
The table below highlights the emerging role of AI and ML in benzoxazine chemistry.
| AI/ML Application | Predicted Property | Methodology | Significance | Reference |
| Computer-Aided Screening | Thermal Stability, Processability | High-throughput design and property prediction | Accelerates the discovery of high-performance benzoxazines with lower cost. | acs.org |
| Artificial Neural Network | Thermal Degradation, Flexural Strength | Prediction based on nanocomposite composition | Enables reliable and accurate prediction of composite material properties. | researchgate.net |
| Quantitative Structure-Property Relationships (QSPR) | Char Yield, Glass Transition Temperature | Statistical modeling of molecular structures and properties | Provides insights into the structural basis of material properties for targeted design. | surrey.ac.uk |
| Deep Recurrent Neural Networks | Drug Discovery (for benzoxazine derivatives) | Generation of novel molecular structures with desired biological activity | Demonstrates the potential of AI in designing functional benzoxazine-based molecules for biomedical applications. | nih.gov |
Advancements in Sustainable and Circular Benzoxazine Chemistry
The growing emphasis on environmental sustainability is driving significant advancements in the field of benzoxazine chemistry, with a focus on developing greener synthesis methods and establishing a circular economy for polybenzoxazine materials.
A key aspect of sustainable benzoxazine chemistry is the utilization of bio-based raw materials. rsc.orgacs.org Researchers are actively exploring the use of phenols and amines derived from renewable resources such as lignin, cardanol, and various plant-based oils to replace traditional petroleum-derived precursors. techscience.comresearchgate.net This not only reduces the carbon footprint of the resulting polymers but can also lead to materials with novel properties. The synthesis of a "truly" bio-based benzoxazine, where all three components (phenol, amine, and aldehyde) are derived from renewable sources, represents a significant milestone in this area. rsc.org
In addition to using green feedstocks, there is a strong focus on developing more environmentally benign synthesis and processing methods. This includes the use of greener solvents like ethanol (B145695) and ethyl acetate, or even solventless synthesis techniques, to minimize the use of hazardous chemicals. acs.org
The concept of a circular economy for thermosetting polymers like polybenzoxazines presents a significant challenge due to their cross-linked nature, which makes them difficult to reprocess. However, recent research has demonstrated promising strategies for the recycling and self-healing of polybenzoxazines. researchgate.netdoaj.org By incorporating dynamic chemical bonds, such as disulfide linkages, into the polymer network, it is possible to create materials that can be reprocessed or can self-heal after damage, extending their lifespan and reducing waste. researchgate.netdoaj.org
The table below showcases advancements in sustainable and circular benzoxazine chemistry.
| Sustainability Aspect | Approach | Example | Significance | Reference |
| Bio-based Feedstocks | Use of renewable phenols and amines | Synthesis from sesamol, furfurylamine, and benzaldehyde | Reduces reliance on fossil fuels and creates "truly" bio-based polymers. | rsc.org |
| Green Synthesis | Use of environmentally friendly solvents | Synthesis in ethanol and ethyl acetate | Minimizes the environmental impact of the chemical process. | acs.org |
| Circular Economy | Introduction of dynamic bonds for recyclability | Polybenzoxazines with dynamic sulfide (B99878) linkages | Enables the reprocessing and reuse of thermoset materials, reducing waste. | researchgate.netdoaj.org |
| Formaldehyde-Free Synthesis | Use of alternative aldehydes or precursors | Microwave-assisted synthesis using hexamethylenetetramine | Addresses the health and environmental concerns associated with formaldehyde. | researchgate.net |
Multifunctional Materials Design and Applications beyond Traditional Scope
The exceptional properties of polybenzoxazines, including high thermal stability, low water absorption, and excellent dielectric properties, have traditionally led to their use in demanding applications such as aerospace composites and electronics. mdpi.com However, ongoing research is focused on designing multifunctional benzoxazine-based materials that can perform a wider range of functions, extending their applications into new and exciting areas.
By incorporating specific functional groups into the benzoxazine monomer, it is possible to create "smart" materials that can respond to external stimuli. For example, the development of self-healing coatings is an active area of research. mdpi.com These coatings can contain microcapsules filled with a healing agent that are released upon damage, repairing the coating and extending the life of the underlying substrate.
The molecular design flexibility of benzoxazines also allows for the creation of materials with tailored surface properties. nih.gov For instance, by incorporating fluorine or silane (B1218182) functionalities, it is possible to create superhydrophobic surfaces with self-cleaning properties. nih.gov These materials have potential applications in a variety of fields, from anti-fouling coatings for marine applications to water-repellent textiles.
Furthermore, the unique combination of properties offered by polybenzoxazines is being explored for applications in energy storage and biomedical devices. The high char yield of polybenzoxazines makes them attractive as precursors for carbon materials with potential use in batteries and supercapacitors. In the biomedical field, the biocompatibility of certain benzoxazine derivatives is being investigated for applications such as drug delivery and tissue engineering. mdpi.com The anti-inflammatory and neuroprotective properties of some 1,4-benzoxazine derivatives are also being explored. nih.govresearchgate.net
The table below provides examples of multifunctional benzoxazine materials and their emerging applications.
| Application Area | Functionality | Design Strategy | Potential Impact | Reference |
| Smart Coatings | Self-healing, Corrosion resistance | Incorporation of microencapsulated healing agents and corrosion inhibitors | Enhanced durability and lifespan of protective coatings. | mdpi.com |
| Advanced Textiles | Superhydrophobicity, UV protection | Modification of cotton fabrics with polybenzoxazines | Development of high-performance, water-repellent, and UV-protective textiles. | rsc.org |
| Biomedical | Anticancer, Anti-inflammatory | Synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives | Potential for the development of new therapeutic agents. | mdpi.com |
| Electronics | Low dielectric constant materials | Molecular design to control polarity and free volume | Enabling the fabrication of next-generation microelectronic devices. | techscience.com |
| Energy Storage | High char yield for carbon precursors | Pyrolysis of polybenzoxazine resins | Development of high-performance carbon materials for batteries and supercapacitors. | mdpi.com |
Q & A
Q. What are the most efficient synthetic routes for 3-phenyl-2H-1,4-benzoxazine and its derivatives?
- Methodological Answer : The compound can be synthesized via:
- Rh(III)-Catalyzed [3+3] Cyclization : Reacting this compound with diazonaphthalene-2H-ones under Rh catalysis yields spiropyrans efficiently .
- Cyclization of 2-Aminophenols : Using 1,2-dibromoethane followed by acylation with dichloroacetyl chloride produces N-dichloroacetyl derivatives (e.g., ).
- Electrochemical Hydrogenation : Phenanthridine-mediated transfer hydrogenation reduces this compound to its dihydro analog (36% yield) under mild conditions .
- Biocatalyzed Mannich Reactions : Wheat germ lipase (WGL) catalyzes enantioselective Mannich adduct formation with acetone (56% yield, 87% ee) .
Q. What characterization techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer :
- Spectroscopic Analysis : IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and ESI-MS are standard for functional group and structural elucidation (e.g., ).
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in 4-(2-nitrobenzyl)-3-phenyl derivatives) .
- Elemental Analysis : Validates purity and empirical formula .
Advanced Research Questions
Q. How does Rh(III) catalysis enhance [3+3] cyclization efficiency in spiropyran synthesis?
- Methodological Answer : Rh(III) activates the C–H bond of this compound, enabling regioselective coupling with diazonaphthalene-2H-ones. Mechanistic studies suggest a six-membered rhodacycle intermediate facilitates cyclization, achieving high yields (e.g., 80–90%) under optimized conditions .
Q. What are the molecular targets of this compound derivatives in pharmacological studies?
- Methodological Answer :
- KATP Channels : Derivatives modulate skeletal muscle KATP channels, activating them in the presence of ATP but inhibiting in its absence. Structure-activity studies show 2-alkyl/aryl substitutions critically influence this dual action .
- Neuroprotection : 3,3-Diphenyl-substituted analogs exhibit potent neuroprotective effects by inhibiting oxidative stress in neuronal cells (e.g., derivative 3l in ).
Q. How can researchers resolve contradictions in pharmacological data (e.g., activation vs. inhibition of KATP channels)?
- Methodological Answer :
- ATP-Dependent Assays : Design experiments to test compounds under varying ATP concentrations. For example, 2-alkylamino derivatives activate KATP at high ATP (≥1 mM) but block it in ATP-free conditions .
- Molecular Dynamics Simulations : Model interactions between substituents (e.g., 2-methyl groups) and channel binding pockets to explain dual behavior .
Q. What structural features enhance neuroprotective activity in 1,4-benzoxazine derivatives?
- Methodological Answer :
Q. How does electrochemical hydrogenation improve sustainability in benzoxazine reduction?
- Methodological Answer : Using phenanthridine as a H2 shuttle, electrocatalytic transfer hydrogenation reduces this compound to 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (4a ) under aqueous, mild conditions. This avoids traditional H2 gas and metal catalysts, aligning with green chemistry principles .
Methodological Considerations
Q. What strategies validate compound identity when commercial sources lack analytical data?
- Methodological Answer :
- Parallel Synthesis : Independently synthesize the compound using published protocols (e.g., ) and compare spectral data.
- Cross-Platform Characterization : Combine HPLC, HRMS, and <sup>13</sup>C NMR to confirm purity and structure .
Q. How are crystallographic studies used to optimize benzoxazine derivatives for agrochemical applications?
- Methodological Answer :
- Structure-Based Design : Modify substituents (e.g., dichloroacetyl groups in Benoxacor) to enhance herbicidal safener activity. X-ray data reveal how bulky groups hinder target-site binding in weeds .
Tables
| Key Synthetic Methods | Yield (%) | Key Reference |
|---|---|---|
| Rh(III)-Catalyzed [3+3] Cyclization | 80–90 | |
| Electrochemical Hydrogenation | 36 | |
| Biocatalyzed Mannich Reaction | 56 |
| Pharmacological Targets | Mechanism | Reference |
|---|---|---|
| Skeletal Muscle KATP Channels | ATP-dependent activation/inhibition | |
| Neuroprotection | Oxidative stress inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
